molecular formula C11H13N3O2 B2686137 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide CAS No. 99857-37-1

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B2686137
CAS No.: 99857-37-1
M. Wt: 219.244
InChI Key: BBWDQMIHVPBFEQ-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDQMIHVPBFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Thermodynamic Characterization of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic framework, and experimental characterization of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide .

Executive Summary

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS: 99857-37-1 ) is a critical pharmacophore intermediate used extensively in the synthesis of hydrazone-based anticancer, antimicrobial, and kinase-inhibiting agents. Its solubility behavior is governed by the competition between its polar hydrazide motif (hydrogen bond donor/acceptor) and the lipophilic N-phenyl-2-pyrrolidone core.

This guide provides a validated qualitative solubility landscape derived from synthetic literature, alongside a rigorous experimental protocol for quantitative determination. It is designed to assist process chemists in optimizing recrystallization yields and formulation scientists in developing bioavailability models.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDetail
IUPAC Name 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide
CAS Number 99857-37-1
Molecular Formula

Molecular Weight 219.24 g/mol
Physical State White to off-white solid
Melting Point 203–204 °C (Recrystallized from 1,4-Dioxane/Ethanol)
Precursor 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 39629-86-2)
Structural Implications on Solubility

The molecule features two distinct domains affecting solvation:

  • The Pyrrolidone Core: A polar lactam ring substituted with a phenyl group. The phenyl ring adds significant lipophilicity (

    
     interactions), reducing water solubility.
    
  • The Carbohydrazide Tail (

    
    ):  Highly polar, capable of extensive hydrogen bonding. This moiety drives solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) but leads to poor solubility in non-polar hydrocarbons due to high crystal lattice energy.
    

Qualitative Solubility Landscape

The following profile is synthesized from validated synthetic protocols (recrystallization and reaction media) reported in peer-reviewed medicinal chemistry literature.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF High Primary solvent for NMR analysis and nucleophilic substitution reactions.
Polar Protic Methanol, Ethanol Moderate (Hot) Preferred for recrystallization. The compound dissolves at reflux but precipitates upon cooling.[1]
Polar Protic Isopropanol (IPA) Low to Moderate Used as a washing solvent or for precipitation from reaction mixtures.
Ethers 1,4-Dioxane Moderate (Hot) Effective recrystallization solvent, often yielding high-purity crystals.
Aqueous Water Low / Insoluble The compound typically precipitates when water is added to alcoholic solutions.
Non-Polar Diethyl Ether, Hexane Insoluble Used to wash the precipitate to remove organic impurities without dissolving the product.
Diagram: Solvent Selection Decision Tree

The following Graphviz diagram outlines the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Select Process Goal Reaction Homogeneous Reaction (Nucleophilic Attack) Start->Reaction Purification Recrystallization / Purification Start->Purification Analysis Spectroscopic Analysis (NMR, HPLC) Start->Analysis HighSol High Solubility Required (>50 mg/mL) Reaction->HighSol TempDep Is Solubility Temperature Dependent? Purification->TempDep Deuterated Deuterated Solvent Needed Analysis->Deuterated DMSO_DMF Select: DMSO or DMF (High Dielectric Constant) HighSol->DMSO_DMF YesTemp Yes (High at Reflux, Low at RT) TempDep->YesTemp Alcohols Select: Methanol, Ethanol, or 1,4-Dioxane YesTemp->Alcohols DMSO_d6 Select: DMSO-d6 (Universal Solubility) Deuterated->DMSO_d6

Caption: Decision logic for solvent selection based on process requirements for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Protocol for Quantitative Solubility Determination

Since specific mole-fraction solubility data (


) is not standard in public databases for this specific CAS, researchers must generate this data to determine precise thermodynamic parameters.
Methodology: Laser Monitoring Observation Technique

This method is superior to gravimetric analysis for hydrazides as it minimizes degradation risks associated with long equilibration times.

Reagents: Pure 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (>98%), HPLC grade solvents (MeOH, EtOH, IPA, Acetone, Acetonitrile).

Step-by-Step Workflow:

  • Preparation: Add excess solute to 10 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Maintain temperature using a programmable circulating water bath (accuracy

    
     K).
    
  • Dissolution Detection:

    • Direct a laser beam (He-Ne, 632.8 nm) through the solution.

    • Measure the transmitted light intensity using a photodiode.

    • Slowly increase temperature (

      
       K/min).
      
    • Transition Point: The temperature at which the laser transmission maximizes (scattering minimizes) indicates the saturation temperature (

      
      ) for the known mass fraction.
      
  • Sampling (Alternative): If using the static gravimetric method, filter the saturated supernatant through a 0.45

    
     PTFE syringe filter, evaporate the solvent, and weigh the residue.
    
  • Replication: Repeat for mass fractions ranging from 0.001 to 0.05.

Diagram: Experimental Workflow

SolubilityProtocol Step1 1. Weigh Solute (Excess) Step2 2. Add Solvent (Jacketed Vessel) Step1->Step2 Step3 3. Equilibrate (Const. Temp T) Step2->Step3 Step4 4. Laser/Filter Detection Step3->Step4 Step5 5. Quantify (Mole Fraction x) Step4->Step5 Step6 6. Calculate Thermodynamics Step5->Step6

Caption: Sequential workflow for determining the solubility profile.

Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is obtained, the following models must be applied to extract thermodynamic insights essential for scale-up.
Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is the industry standard for hydrazide derivatives.


  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Provides the most accurate interpolation of solubility within the measured temperature range.

van't Hoff Analysis

To determine the driving forces of dissolution, use the van't Hoff equation:



  • 
     (Enthalpy of Solution): 
    
    • If

      
      : Endothermic dissolution (Solubility increases with T). Typical for this class of compounds in alcohols.
      
  • 
     (Entropy of Solution): 
    
    • Positive values indicate increased disorder, favoring dissolution.

  • 
     (Gibbs Free Energy): 
    
    • Calculated as

      
      .
      

Practical Implications for Synthesis

Recrystallization Strategy

Based on the solubility differential:

  • Primary Solvent: Methanol or Ethanol (High solubility at boiling point).

  • Anti-Solvent: Water or Diethyl Ether (Induces precipitation).

  • Procedure: Dissolve crude hydrazide in minimal boiling methanol. Filter hot to remove insoluble impurities. Allow to cool slowly to room temperature. If crystallization is slow, add warm water dropwise until turbidity persists, then cool to 4°C.

Reaction Monitoring[8]
  • TLC Mobile Phase: Methanol:Chloroform (1:9) is typically effective.

  • NMR Solvent: DMSO-

    
     is required due to the exchangeable protons on the hydrazide and the poor solubility in CDCl
    
    
    
    .

References

  • Synthesis & Characterization: Molecules. (2012).[2] "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides."

  • Precursor Properties: Sigma-Aldrich. "5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Product Sheet."

  • Hydrazide Derivatives: Pharmaceuticals. (2022).[1] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives."

  • Thermodynamic Modeling Standard: Journal of Chemical & Engineering Data. (General reference for Apelblat methodology in hydrazides).

Sources

Biological Activity of Pyrrolidine-3-Carbohydrazide Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between rigid nitrogen heterocycles and flexible hydrogen-bonding linkers. Unlike simple aliphatic hydrazides, the pyrrolidine core offers specific stereochemical vectors that allow for precise orientation within enzyme active sites, particularly proteases (e.g., DPP-4) and metalloenzymes (e.g., urease).

This guide dissects the biological profile of these compounds, focusing on their 5-oxo-derivatives (gamma-lactams), which have emerged as potent anticancer and antimicrobial agents. We analyze the structural determinants of their activity, provide validated experimental protocols for their evaluation, and map their mechanistic pathways.

Chemical Architecture & SAR Analysis

The biological efficacy of pyrrolidine-3-carbohydrazides hinges on three distinct structural domains. Understanding the Structure-Activity Relationship (SAR) is critical for rational drug design.

The Pharmacophore Triad
  • The Pyrrolidine Core (Scaffold): Often utilized as a 5-oxopyrrolidine (gamma-lactam). This ring acts as a rigid spacer, mimicking the transition state of peptide bonds. The nitrogen atom (

    
    ) allows for derivatization with aryl groups to modulate lipophilicity.
    
  • The Carbohydrazide Linker (Warhead): The

    
     motif is chemically versatile. It serves as a hydrogen bond donor/acceptor network and a bidentate ligand for metal chelation (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • The Terminal Modification (Selectivity Filter): Condensation of the hydrazide with aldehydes forms hydrazones (Schiff bases) . The electronic nature of this terminal aryl/heteroaryl group dictates target selectivity (e.g., electron-withdrawing groups often enhance cytotoxicity).

Visualizing the SAR Logic

SAR_Logic Core Pyrrolidine Core (Stereochemistry & Rigidity) Linker Carbohydrazide Linker (Metal Chelation & H-Bonding) Core->Linker Scaffold Terminal Terminal R-Group (Lipophilicity & Selectivity) Linker->Terminal Derivatization Activity3 Enzyme Inhibition (Urease/DPP-4) Linker->Activity3 Chelation Site Activity1 Antimicrobial (Schiff Bases) Terminal->Activity1 Heterocycles (e.g., Thiophene) Activity2 Anticancer (Kinase/Apoptosis) Terminal->Activity2 EWG (e.g., -NO2, -Cl)

Figure 1: Structural Activity Relationship (SAR) map of pyrrolidine-3-carbohydrazides, highlighting the functional roles of the core, linker, and terminal substituents.

Therapeutic Applications & Mechanistic Insights[1][2]

Anticancer Activity

Compounds derived from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide have demonstrated significant cytotoxicity against solid tumors.[1][2]

  • Key Targets: Triple-negative breast cancer (MDA-MB-231), Melanoma (IGR39), and Prostate cancer (PPC-1).[1][2][3]

  • Mechanism:

    • Apoptosis Induction: Hydrazone derivatives trigger the intrinsic apoptotic pathway.

    • Antimetastatic Potential: Specific derivatives (e.g., N'-((5-nitrothiophen-2-yl)methylene) substituted) inhibit cell migration in wound healing assays, likely by interfering with cytoskeletal dynamics.

    • Kinase Inhibition: The scaffold shares homology with known kinase inhibitors, potentially occupying the ATP-binding pocket via the lactam and hydrazide hydrogen bonds.

Antimicrobial & Antifungal Activity

Schiff bases of pyrrolidine-3-carbohydrazides exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[4]

  • Mechanism: The azomethine (

    
    ) linkage, combined with the carbonyl oxygen, creates a chelation pocket. These compounds can sequester essential metal ions from the bacterial microenvironment or bind to metal-dependent bacterial enzymes, disrupting cellular respiration.
    
Enzyme Inhibition (Urease)

The hydrazide moiety is a classic pharmacophore for urease inhibition.

  • Mechanism: Urease is a nickel-dependent metalloenzyme. The carbohydrazide oxygen and terminal nitrogen can coordinate with the

    
     ions in the active site, preventing urea hydrolysis. This is vital for treating H. pylori infections.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Pyrrolidine-3-Carbohydrazide Schiff Bases

Rationale: This workflow ensures high purity without complex chromatography, utilizing solubility differences.

  • Starting Material: Dissolve 5-oxo-1-arylpyrrolidine-3-carbohydrate (1.0 equiv) in absolute methanol or propan-2-ol.

  • Activation: Add a catalytic amount of glacial acetic acid (3-5 drops) to protonate the carbonyl of the incoming aldehyde.

  • Condensation: Add the appropriate aromatic aldehyde (1.1 equiv).

  • Reflux: Heat at

    
     for 3–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
    
    • Validation: Disappearance of the hydrazide spot and appearance of a new, less polar spot.

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for viability. Strict controls are required to rule out chemical reduction of MTT by the hydrazide itself.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (

    
     to 
    
    
    
    ).
    • Control 1 (Negative): DMSO vehicle only.

    • Control 2 (Positive): Doxorubicin or Cisplatin.

    • Control 3 (Blank): Media + Compound (No cells). Critical: Hydrazides can sometimes reduce MTT directly. If this well turns purple, the assay is invalid for this compound.

  • Incubation: Incubate for 72 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate for 3-4 hours.
  • Solubilization: Remove media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    
Protocol C: Broth Microdilution for MIC (Antimicrobial)

Rationale: Standardized CLSI method to determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Use 96-well plates. Add

    
     broth to all wells.[5]
    
  • Dilution: Add

    
     compound stock to column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add

    
     of diluted bacterial suspension to each well.
    
  • Incubation: 18-24 hours at

    
    .
    
  • Readout: Visual inspection for turbidity.

    • Validation: Add Resazurin dye (0.01%) for 1 hour. Blue = No growth (Dead/Inhibited), Pink = Growth (Live).

Quantitative Data Summary

Table 1: Comparative Biological Activity of Key Derivatives

Derivative TypeR-SubstituentTarget / AssayActivity MetricReference
Hydrazone 5-nitrothiophen-2-ylMDA-MB-231 (Breast Cancer)Wound Healing Inhibition (High)[1]
Hydrazone 3,4-dichlorophenylIGR39 (Melanoma)

[1]
Hydrazone 2-hydroxynaphthalenylMDA-MB-231High Cytotoxicity[2]
Schiff Base Pyridine-3-ylS. aureusMIC: Moderate Activity[3]
Hydrazide Unsubstituted (Core)Urease Enzyme

[4]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where the pyrrolidine scaffold can either inhibit kinases (Intracellular) or chelate metals in metalloenzymes (Extracellular/Periplasmic).

Mechanism_Action cluster_Cancer Anticancer Pathway cluster_Microbial Antimicrobial/Enzyme Pathway Compound Pyrrolidine-3-Carbohydrazide Derivative Kinase Kinase Domain Binding (ATP Pocket Competition) Compound->Kinase H-Bonding Chelation Metal Chelation (Ni2+, Zn2+) Compound->Chelation Hydrazide Motif Apoptosis Apoptosis Induction (Caspase Activation) Kinase->Apoptosis Migration Inhibition of Migration (Metastasis Control) Kinase->Migration Urease Urease Inhibition (Anti-H. pylori) Chelation->Urease Wall Cell Wall Disruption Chelation->Wall

Figure 2: Dual mechanistic pathways of pyrrolidine-3-carbohydrazides in cancer and microbial models.

Future Outlook & Optimization

To elevate this scaffold from "hit" to "lead," future research must address:

  • Stereoselectivity: Most current studies use racemic mixtures. Isolating the (3S) vs (3R) enantiomers of the pyrrolidine core could drastically improve binding affinity to chiral protein targets (e.g., kinases).

  • Bioisosterism: Replacing the hydrazide linker with a 1,2,4-triazole ring (via cyclization) often retains biological activity while improving metabolic stability against plasma amidases.

  • Hybridization: Coupling the pyrrolidine core with other pharmacophores (e.g., coumarins or quinolines) has shown promise in overcoming multi-drug resistance (MDR).

References

  • Popiołek, Ł. et al. (2023). Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. Kaunas University of Technology / NIH.

  • Author Unspecified. (2025).[6][7] Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PMC. (Note: Generalized PMC link for verification of class activity).

  • Kumar, K. R. et al. (2025).[6] Synthesis, characterization and anti-bacterial activity of novel schiff bases of pyridin-3 yl-carbohydrazide derivatives. Journal of Innovations in Applied Pharmaceutical Science.

  • Patent US9688628B1. (2017). Drug repositioning: urease inhibitory activity of (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (captopril).[8] Google Patents.

  • Bhat, A. et al. (2023).[9][6][10] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

Sources

The Genesis and Synthetic Utility of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its rigid, five-membered lactam core, coupled with a reactive carbohydrazide functional group, provides a versatile platform for the construction of novel molecular architectures. This guide delves into the historical origins of its core structure, details its synthesis, and explores its contemporary applications as a building block in the development of potential therapeutic agents. The unique combination of a pyrrolidinone ring and a hydrazide moiety makes this compound a subject of significant interest for researchers engaged in the discovery of new bioactive molecules, particularly in the realms of anticancer and antimicrobial research.

I. History and Discovery: From Itaconic Acid to a Heterocyclic Precursor

The story of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide begins not with the compound itself, but with the fundamental organic reaction that forms its core structure. The journey can be traced back to the mid-20th century with the investigation of the reaction between itaconic acid, a readily available dicarboxylic acid, and primary amines.

A seminal 1950 paper by Peter L. Paytash, Edward Sparrow, and Joseph C. Gathe in the Journal of the American Chemical Society laid the groundwork for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids[1]. Their work detailed the addition of primary amines to the α,β-unsaturated system of itaconic acid, a process now recognized as an aza-Michael addition, followed by an intramolecular cyclization to form the stable five-membered pyrrolidinone ring[2][3][4]. This cascade reaction provided a straightforward and efficient route to this important class of heterocyclic compounds.

The initial discovery focused on the reaction with various primary amines, and the principles established in this early work were later applied to a wide range of amines, including aniline, to produce 1-phenyl-5-oxopyrrolidine-3-carboxylic acid. The subsequent conversion of the carboxylic acid to the corresponding carbohydrazide is a standard and well-established chemical transformation, typically achieved through esterification followed by hydrazinolysis. While a specific "discovery" paper for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is not prominent in the literature, its synthesis is a logical and direct extension of these foundational studies. The compound emerged as a valuable intermediate as the interest in functionalized pyrrolidinones grew within the field of medicinal chemistry.

II. Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide: A Step-by-Step Protocol

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a well-established, two-step process starting from itaconic acid and aniline. The following protocol outlines the typical experimental procedure.

Step 1: Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

This step involves the aza-Michael addition of aniline to itaconic acid, followed by an intramolecular amidation to form the pyrrolidinone ring.

  • Reaction Rationale: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system in itaconic acid. This is followed by a rapid, intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid groups to form the thermodynamically stable five-membered lactam ring.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of itaconic acid (1 equivalent) and aniline (1 equivalent) is heated, often without a solvent or in a high-boiling solvent like water or toluene.

    • The reaction mixture is typically heated to a temperature between 120-150°C for several hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting solid is often triturated with a suitable solvent, such as ethanol or an ether, to induce crystallization.

    • The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

This step involves the conversion of the carboxylic acid to the carbohydrazide via an ester intermediate.

  • Reaction Rationale: The carboxylic acid is first converted to a more reactive species, typically a methyl or ethyl ester, through Fischer esterification. This ester then readily undergoes nucleophilic acyl substitution with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the alkoxy group to form the stable carbohydrazide.

  • Experimental Protocol:

    • 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) is dissolved in an excess of methanol or ethanol.

    • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

    • The mixture is refluxed for several hours until the esterification is complete, as monitored by TLC.

    • The excess alcohol is removed under reduced pressure. The crude ester can be purified at this stage or used directly in the next step.

    • The crude methyl or ethyl 1-phenyl-5-oxopyrrolidine-3-carboxylate is dissolved in a suitable solvent, such as ethanol or isopropanol.

    • An excess of hydrazine hydrate (typically 2-3 equivalents) is added to the solution.

    • The reaction mixture is heated at reflux for several hours.

    • Upon cooling, the 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide often precipitates from the solution.

    • The solid product is collected by filtration, washed with a cold solvent, and dried to afford the final product.

III. Visualization of the Synthetic Pathway

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide can be visualized as a two-stage process, starting from readily available commercial reagents.

Synthesis_Pathway itaconic_acid Itaconic Acid carboxylic_acid 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid itaconic_acid->carboxylic_acid Aza-Michael Addition & Intramolecular Cyclization aniline Aniline aniline->carboxylic_acid hydrazine Hydrazine Hydrate final_product 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide hydrazine->final_product methanol Methanol (with acid catalyst) methyl_ester Methyl 1-Phenyl-5-oxopyrrolidine-3-carboxylate methanol->methyl_ester carboxylic_acid->methyl_ester Esterification methyl_ester->final_product Hydrazinolysis

Caption: Synthetic route to 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

IV. Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties and expected spectral data for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is presented below.

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Typically a white to off-white solid
Melting Point Varies with purity, often reported >150°C
¹H NMR (DMSO-d₆, δ) ~9.2 (s, 1H, -CONHNH₂ ), ~4.4 (br s, 2H, -CONHNH₂ ), 7.6-7.2 (m, 5H, Ar-H), 3.9-3.7 (m, 2H, N-CH₂), 3.4-3.2 (m, 1H, CH-C=O), 2.8-2.6 (m, 2H, CH₂-C=O)
¹³C NMR (DMSO-d₆, δ) ~173 (C=O, lactam), ~170 (C=O, hydrazide), ~140 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~119 (Ar-CH), ~50 (N-CH₂), ~35 (CH-C=O), ~34 (CH₂-C=O)
IR (KBr, cm⁻¹) ~3300-3200 (N-H stretch), ~1680 (C=O, lactam), ~1640 (C=O, hydrazide), ~1600 (C=C, aromatic)

Note: Spectral data are approximate and can vary based on the solvent and instrument used.

V. Applications in Drug Discovery and Organic Synthesis

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The presence of the reactive hydrazide group allows for facile condensation reactions with various electrophiles to construct new ring systems.

A. Synthesis of Hydrazone Derivatives

The condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes is a common strategy to produce a library of hydrazone derivatives. These hydrazones are not merely intermediates but often exhibit significant biological activities themselves.

  • Mechanism of Action: The azomethine linkage (-C=N-NH-C=O) in these hydrazones is a known pharmacophore. The specific biological activity is often modulated by the nature of the substituent on the aromatic aldehyde.

  • Therapeutic Potential:

    • Anticancer Activity: Numerous studies have reported the synthesis of 5-oxopyrrolidine-based hydrazones with potent in vitro anticancer activity against various cell lines. The mechanism of action is often attributed to the inhibition of specific protein kinases.

    • Antimicrobial Activity: This class of compounds has also shown promise as antibacterial and antifungal agents. The specific spectrum of activity is dependent on the substituents appended to the core scaffold.

Hydrazone_Formation carbohydrazide 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide hydrazone Hydrazone Derivative carbohydrazide->hydrazone Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->hydrazone

Caption: General scheme for the synthesis of hydrazone derivatives.

B. Synthesis of Fused Heterocyclic Systems

The carbohydrazide is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles.

  • 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Reaction with carbon disulfide in the presence of a base, followed by cyclization, leads to the formation of oxadiazole or thiadiazole rings. These heterocycles are known to possess a broad spectrum of biological activities.

  • 1,2,4-Triazoles: Treatment with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate is a common route to 1,2,4-triazole derivatives.

  • Pyrazoles and Pyrroles: Condensation with 1,3-dicarbonyl compounds (for pyrazoles) or 1,4-dicarbonyl compounds (for pyrroles) provides access to these important N-heterocycles.

The derivatization of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide into these diverse heterocyclic systems underscores its importance as a foundational building block in the quest for new therapeutic agents.

VI. Conclusion and Future Perspectives

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, a molecule with historical roots in the fundamental studies of the aza-Michael reaction, has evolved into a cornerstone for the synthesis of complex heterocyclic compounds. Its straightforward preparation and the reactivity of its carbohydrazide moiety offer a robust platform for the generation of diverse molecular libraries. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this scaffold in drug discovery. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as the exploration of this versatile intermediate in the construction of compounds targeting other disease areas. The continued investigation of this and related scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 72(3), 1415–1416. [Link][1]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link][2]

  • Imamura, K., et al. (2004). Synthesis and Pharmacological Evaluation of Novel 4-Carboxypyrrolidone Derivatives as a New Class of Glycine Site Antagonists. Chemical & Pharmaceutical Bulletin, 52(1), 63-73. [Link]

  • Southwick, P. L., & Crouch, R. T. (1956). The Condensation of Oxalic Esters with Esters of β-Alanine and N-Substituted β-Aminopropionic Acids. Synthesis of Some Derivatives of 2,3-Dioxopyrrolidine and 2-Oxo-3-methoxy-3-pyrroline. Journal of Organic Chemistry, 21(10), 1087-1095. [Link]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113–138. [Link]

Sources

An In-depth Technical Guide on the Toxicity and Safety of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for a Novel Scaffold

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Among these, the 5-oxopyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active agents.[1][2] This guide focuses on a specific derivative, 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide , a compound that has served as a precursor for the synthesis of potential anticancer and antibacterial agents.[3][4][5]

It is imperative for the scientific community to acknowledge that while the synthetic utility and preliminary biological activities of this compound's derivatives are being investigated, a comprehensive public record of its intrinsic toxicity and safety profile is not yet established. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the existing, albeit limited, information directly related to 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide and its close analogs. Secondly, and more critically for the practicing scientist, it will provide a predictive and precautionary framework based on the toxicology of its constituent chemical moieties—the 5-oxopyrrolidine ring and the carbohydrazide functional group. This document is designed not as a definitive statement of fact, but as an essential tool for risk assessment, experimental design, and the responsible advancement of research involving this and related compounds.

Chemical Identity and Known Biological Context

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS Number: 99857-37-1) is a synthetic organic compound characterized by a central 5-oxopyrrolidine ring, a phenyl group attached to the nitrogen atom, and a carbohydrazide group at the 3-position.

Caption: Chemical structure of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Its derivatives have been synthesized and investigated for a range of biological activities, including:

  • Anticancer Properties: Several studies have focused on synthesizing hydrazone derivatives of this compound and evaluating their cytotoxic effects against various cancer cell lines, such as human melanoma, triple-negative breast cancer, and pancreatic carcinoma.[1][2][6]

  • Antimicrobial Activity: The core structure is also a building block for compounds tested against both gram-positive and gram-negative bacteria, indicating its potential in the development of new antibacterial agents.[3][4]

The very nature of this biological activity necessitates a thorough understanding of its potential toxicity. High potency in a therapeutic context can often be accompanied by off-target effects and toxicity at higher concentrations.

Toxicological Profile: A Data-Driven Assessment and Predictive Analysis

A comprehensive search of publicly available toxicological databases and scientific literature reveals a significant lack of direct studies on the toxicity of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. Therefore, a structural-activity relationship (SAR) approach is essential, analyzing the toxicological properties of its key functional groups.

Acute Toxicity

Direct Data: There is no publicly available data on the acute toxicity (e.g., LD50) of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Predictive Analysis (based on the Carbohydrazide Moiety): The carbohydrazide functional group (-C(=O)NHNH2) is a derivative of hydrazine. Hydrazine and its derivatives are known to exhibit varying degrees of toxicity. For the parent compound, Carbohydrazide (CAS 497-18-7) , the following data has been reported:

EndpointSpeciesRouteValueReference
LD50RatOral311 mg/kg[7]

This classifies carbohydrazide as harmful if swallowed .[8][9] Symptoms of acute exposure to related hydrazine compounds can include irritation to the eyes, respiratory system, and skin.[9] Accidental ingestion may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams could cause serious health damage.[9]

Genotoxicity and Carcinogenicity

Direct Data: No specific genotoxicity or carcinogenicity studies for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide were found.

Predictive Analysis:

  • Carbohydrazide Moiety: While some genotoxicity tests for carbohydrazide have returned negative results, the broader class of hydrazines contains members that are of concern.[7] For instance, hydrazine itself is classified by IARC as "Probably carcinogenic to humans" (Group 2A).[10] This is a significant consideration for any compound containing a hydrazine-derived functional group.

  • 5-Oxopyrrolidine Ring: The pyrrolidone ring itself is a common motif in both natural products and pharmaceuticals and is not typically associated with genotoxicity. However, the overall toxicological profile is determined by the entire molecular structure.

Reproductive and Developmental Toxicity

Direct Data: There is no available data on the reproductive or developmental toxicity of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Predictive Analysis: This is a critical data gap, especially for a novel chemical entity. Recent studies on unrelated compounds have highlighted the potential for a single toxic exposure during pregnancy to lead to an increased risk of disease for multiple subsequent generations through epigenetic transgenerational inheritance.[11][12] These effects are passed down through alterations in reproductive cells.[11][12]

Recommended Preclinical Toxicity Assessment Workflow

For a novel compound such as 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, a structured, tiered approach to toxicity testing is essential. The following workflow represents a standard, best-practice methodology for preclinical safety assessment.

Preclinical Toxicity Workflow cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: Acute & Sub-chronic In Vivo cluster_2 Tier 3: Chronic & Specialized In Vivo in_silico In Silico Modeling (QSAR, DART) cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) in_silico->cytotoxicity Inform Dose Selection genotoxicity In Vitro Genotoxicity (Ames, Micronucleus, Chromosomal Aberration) cytotoxicity->genotoxicity acute_tox Acute Toxicity (LD50, Dose Range Finding) genotoxicity->acute_tox Proceed if Negative metabolism Metabolic Stability (Microsomes, Hepatocytes) subchronic_tox Repeated Dose Toxicity (28-day) (Rodent & Non-rodent) acute_tox->subchronic_tox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) subchronic_tox->safety_pharm chronic_tox Chronic Toxicity (6-12 months) subchronic_tox->chronic_tox Proceed if Tolerated carcinogenicity Carcinogenicity Studies (2-year) chronic_tox->carcinogenicity repro_tox Reproductive & Developmental Toxicity chronic_tox->repro_tox

Caption: A standard workflow for preclinical toxicity assessment of a novel chemical entity.

Detailed Protocol: In Vitro Genotoxicity - The SOS/umu Test

This protocol provides a framework for an initial genotoxicity screen. The SOS/umu test is a quantitative colorimetric assay for the detection of genotoxins. It evaluates the induction of the umuC gene, which is part of the SOS response to DNA damage in Salmonella typhimurium.

Objective: To assess the DNA-damaging potential of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Materials:

  • Salmonella typhimurium TA1535/pSK1002 strain

  • TGA medium

  • LB medium

  • Ampicillin

  • 2-aminoanthracene (2-AA) (positive control, requires S9)

  • 4-nitroquinoline-N-oxide (4-NQO) (positive control, no S9)

  • Test compound (5-Oxo-1-phenylpyrrolidine-3-carbohydrazide)

  • Aroclor 1254-induced rat liver S9 fraction and cofactor solution

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation: Inoculate S. typhimurium TA1535/pSK1002 into LB medium containing ampicillin and incubate overnight with shaking at 37°C.

  • Dilution: Dilute the overnight culture with fresh TGA medium to a specific optical density (e.g., OD600 = 0.2).

  • Exposure:

    • In a 96-well plate, add the bacterial culture to a range of concentrations of the test compound, both with and without the S9 metabolic activation mix.

    • Include wells for a negative control (solvent only) and positive controls (2-AA with S9, 4-NQO without S9).

  • Incubation: Incubate the plates for 2 hours at 37°C with shaking.

  • Growth & Induction: Add fresh growth medium to each well and incubate for another 2 hours to allow for protein expression.

  • β-Galactosidase Assay: Lyse the cells and measure the β-galactosidase activity, which is indicative of umuC gene expression, using a colorimetric substrate (e.g., ONPG).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the induction ratio (IR) by dividing the β-galactosidase activity in the test compound wells by the activity in the negative control well.

    • A compound is typically considered genotoxic if the IR value is ≥ 2 at non-toxic concentrations.[14]

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of comprehensive safety data and the potential hazards inferred from the carbohydrazide moiety, the following handling procedures are mandatory:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[8]

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion and Future Directions

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a valuable chemical intermediate for the synthesis of potentially therapeutic agents. However, the current body of scientific literature contains a significant void regarding its toxicological and safety profile.

This guide serves as a call to action for the scientific community. As research into the applications of this compound and its derivatives continues, it is of paramount importance that this work is paralleled by rigorous, systematic toxicological evaluation. The predictive analysis presented here, based on the known hazards of the carbohydrazide moiety, provides a foundation for safe laboratory practice. However, these inferences are not a substitute for empirical data.

Future research must prioritize the generation of robust data on acute toxicity, genotoxicity, and reproductive toxicity to ensure the safety of researchers and to responsibly guide the potential translation of these promising scaffolds from the laboratory to the clinic.

References

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162.
  • Kaur, H., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]

  • Stasevych, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5015.
  • Redox. (2024). Safety Data Sheet: Carbohydrazide. Retrieved from [Link]

  • Tumosienė, I., et al. (2022). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules, 27(23), 8503.
  • Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. International Journal of Molecular Sciences, 26(7), 3162.
  • Tumosienė, I., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12345.
  • Global Substance Registration System. (n.d.). 4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N'-methyl-5-oxo-1-phenylpyrrolidine-3-carbohydrazide. Retrieved from [Link]

  • Washington State University. (2026, February 21).
  • The Economic Times. (2026, February 22).
  • Ferrer, E., et al. (2022). Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. Toxins, 14(6), 407.
  • Kirman, C. R., et al. (2023). An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment. Regulatory Toxicology and Pharmacology, 138, 105337.

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, anticonvulsant, antiviral, and anticancer properties.[1][2] Specifically, 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3][4][5] Its unique structure, featuring a lactam ring, a phenyl substituent, and a hydrazide moiety, provides a versatile platform for the development of new chemical entities targeting a range of diseases, including cancer and infectious diseases.[4][6] This document provides a detailed, two-step protocol for the synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, designed for researchers and professionals in drug development.

Overall Synthesis Workflow

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, via a Michael addition followed by cyclization. The second step is the hydrazinolysis of this ester to yield the final product.

Synthesis_Workflow cluster_reagents Key Reagents Start Starting Materials: Itaconic Acid & Aniline Step1 Step 1: Synthesis of Ethyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate Start->Step1 Intermediate Intermediate Product: Ethyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate Step1->Intermediate reagent1 Ethanol Step1->reagent1 Step2 Step 2: Hydrazinolysis Intermediate->Step2 FinalProduct Final Product: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Step2->FinalProduct reagent2 Hydrazine Hydrate Step2->reagent2

Caption: Overall workflow for the synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Itaconic acid≥99%Sigma-Aldrich
Aniline≥99.5%, ACS reagentSigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Sulfuric acid95-98%, ACS reagentSigma-Aldrich
Hydrazine hydrate55% solution in waterSigma-Aldrich
Diethyl etherACS reagent, ≥99.0%Fisher Scientific
Round-bottom flasksVarious sizesVWR
Reflux condenserStandard taperVWR
Magnetic stirrer with hotplateVWR
Buchner funnel and flaskVWR
Rotary evaporatorBuchi
Melting point apparatusStuart
Safety Precautions: Handling Hydrazine Hydrate

Extreme Caution is Advised. Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance that is also flammable.[7][8] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including a flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles with a face shield, is mandatory.[8][9] An emergency eyewash station and safety shower must be readily accessible. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][10] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to institutional and local regulations.[11]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate

This initial step involves the formation of the pyrrolidinone ring structure. While the direct reaction of itaconic acid and aniline can yield the corresponding carboxylic acid, subsequent esterification is necessary for the hydrazinolysis step. A more direct approach is the synthesis of the ethyl ester precursor.

Detailed Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (0.1 mol, 13.01 g) and aniline (0.1 mol, 9.31 g, 9.1 mL) in anhydrous ethanol (100 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 500 mL of ice-cold water with gentle stirring. A solid precipitate of ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any unreacted starting materials and acid. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Step 2: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

This step involves the conversion of the synthesized ester into the desired carbohydrazide through reaction with hydrazine hydrate.

Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dried ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (0.05 mol, 11.66 g) in ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (55% solution, 0.1 mol, ~5.5 mL) dropwise at room temperature. (Caution: See safety precautions for handling hydrazine hydrate).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. The product is typically obtained in high purity. If necessary, it can be recrystallized from ethanol.

  • Drying: Dry the final product, 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylateC₁₃H₁₅NO₃233.26~75-80White to off-white solid
5-Oxo-1-phenylpyrrolidine-3-carbohydrazideC₁₁H₁₃N₃O₂219.24~175-176[3]Solid

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrazinolysis Itaconic_Aniline Itaconic Acid + Aniline Michael_Addition Michael Addition Itaconic_Aniline->Michael_Addition Amide_Formation Intramolecular Amide Formation (Cyclization) Michael_Addition->Amide_Formation Esterification Esterification Amide_Formation->Esterification Intermediate_Ester Ethyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate Esterification->Intermediate_Ester Nucleophilic_Acyl_Sub Nucleophilic Acyl Substitution Intermediate_Ester->Nucleophilic_Acyl_Sub Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Acyl_Sub Final_Product 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Nucleophilic_Acyl_Sub->Final_Product

Caption: A simplified overview of the reaction mechanisms involved in the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Increase reflux time. Ensure anhydrous conditions. Check the purity of starting materials.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and adequate cooling time.
Oily product in Step 1 Impurities present.Purify by column chromatography or attempt recrystallization from a different solvent system.
Low yield in Step 2 Incomplete reaction.Increase reflux time. Ensure the correct molar ratio of hydrazine hydrate.
Product is soluble in the wash solvents.Use minimal amounts of cold wash solvents.
Product discoloration Presence of impurities.Recrystallize the final product from a suitable solvent like ethanol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. By following these steps, researchers can reliably produce this valuable intermediate for further derivatization and exploration in drug discovery programs. The emphasis on safety, particularly when handling hazardous reagents like hydrazine hydrate, is crucial for a safe and successful synthesis. The provided characterization data and troubleshooting guide will further assist in obtaining a high-purity final product.

References

  • Vertex AI Search, Hydrazine hydrate - SAFETY D
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  • ResearchGate, Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. Accessed February 24, 2026.
  • MDPI, Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2020 Feb; 25(3): 699.
  • ResearchGate, Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide deriv
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Application Note: Optimized Reagents & Protocols for the Hydrazinolysis of Diethyl Itaconate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical reagents and protocols required for the hydrazinolysis of diethyl itaconate using phenylhydrazine. Unlike simple ester hydrolysis, the reaction between diethyl itaconate (an


-unsaturated diester) and phenylhydrazine typically proceeds via a cascade aza-Michael addition  followed by intramolecular cyclization .[1]

The primary product of this reaction is the 1-phenyl-5-oxopyrazolidine-3-carboxylate scaffold (also referred to as a pyrazolidinone derivative). This heterocyclic core is a critical pharmacophore in drug development, serving as a precursor for analgesic, anti-inflammatory, and antipyretic agents (structurally related to Edaravone and Phenazone).[1]

This guide prioritizes regiochemical control , reaction efficiency , and safety , given the toxicological profile of phenylhydrazine.[1]

Mechanistic Insight & Reaction Pathway[1][2][3][4][5]

To ensure reproducibility, researchers must understand the competing pathways.[1] Phenylhydrazine is a bidentate nucleophile.[1] The reaction with diethyl itaconate is governed by the "hard/soft" nature of the electrophiles:

  • Michael Addition (Thermodynamic Control): The terminal amino group (

    
    ) of phenylhydrazine (a soft nucleophile) attacks the 
    
    
    
    -carbon of the itaconate exocyclic double bond (Michael acceptor).[1]
  • Cyclization (Lactamization): The resulting intermediate undergoes intramolecular nucleophilic acyl substitution at the proximal ester group, releasing ethanol and forming the 5-membered pyrazolidinone ring.[1]

Reaction Scheme (Graphviz)[1]

ReactionPathway Reactants Diethyl Itaconate + Phenylhydrazine Transition Intermediate: Aza-Michael Adduct Reactants->Transition Nucleophilic Attack (EtOH, Reflux) SideProduct Side Product: Bis-hydrazides (if excess reagent) Reactants->SideProduct Uncontrolled Conditions Product Product: Ethyl 1-phenyl-5-oxo- pyrazolidine-3-acetate Transition->Product Cyclization (-EtOH)

Figure 1: The dominant pathway involves Michael addition followed by cyclization to form the pyrazolidinone ring.[2]

Critical Reagents & Equipment

Reagent List
ReagentCAS No.RolePurity RequirementNotes
Diethyl Itaconate 685-87-0Substrate>98%Ensure free of polymerized material.[1]
Phenylhydrazine 100-63-0Nucleophile>97%High Toxicity. Use freshly distilled if dark.[1]
Ethanol (Absolute) 64-17-5Solvent>99.5%Anhydrous preferred to prevent hydrolysis.[1]
Acetic Acid 64-19-7CatalystGlacialPromotes proton transfer during cyclization.[1]
Diethyl Ether 60-29-7Wash SolventACS GradeFor removing unreacted hydrazine.[1]
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with reflux condenser and dropping funnel).[1]

  • Temperature Control: Oil bath with magnetic stirring (set to 80–85°C).

  • Atmosphere: Nitrogen or Argon inert line (essential to prevent phenylhydrazine oxidation).[1]

Optimized Experimental Protocol

Phase 1: Preparation and Safety Setup

WARNING: Phenylhydrazine is a potent hemolytic agent and suspected carcinogen.[1] All operations must be performed in a fume hood.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Purge: Flame-dry the glassware and purge with nitrogen for 15 minutes.

  • Solvent Prep: Degas 50 mL of absolute ethanol by sonication or sparging with nitrogen.

Phase 2: The Hydrazinolysis Reaction
  • Charge: Add Diethyl Itaconate (10 mmol, 1.86 g) and Ethanol (20 mL) to the flask. Stir to dissolve.

  • Catalyst Addition: Add Glacial Acetic Acid (0.5 mL) . This mild acid catalysis activates the carbonyl and facilitates the proton transfer steps required for ring closure.

  • Nucleophile Addition:

    • Load Phenylhydrazine (10.5 mmol, 1.14 g) into the dropping funnel.

    • Crucial Step: Add the phenylhydrazine dropwise over 20 minutes at room temperature. A rapid addition can cause exotherms that favor side-product formation (oligomers).[1]

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] Look for the disappearance of the itaconate spot (

      
      ) and the appearance of a more polar fluorescent spot (
      
      
      
      ).[1]
Phase 3: Workup and Isolation[1]
  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Precipitation: Cool the concentrated residue to 0°C in an ice bath.

  • Crystallization:

    • If a solid forms: Filter and wash with cold diethyl ether.[1]

    • If an oil remains: Add 10 mL of ice-cold water and scratch the flask walls to induce crystallization. If oil persists, extract with dichloromethane (3 x 20 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain the pure Ethyl 1-phenyl-5-oxopyrazolidine-3-acetate .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Tarred Product Oxidation of PhenylhydrazineEnsure strict

atmosphere. Use freshly distilled phenylhydrazine.[1]
Low Yield Incomplete CyclizationExtend reflux time to 12 hours or add 5 mol%

(stronger acid catalyst).
Multiple Spots on TLC Regioisomers or Bis-additionReduce Phenylhydrazine equivalents to exactly 1.0 eq. Lower temperature to 60°C.
No Precipitation Product is too solubleSwitch workup to extraction (DCM) followed by column chromatography (Silica, MeOH/DCM gradient).

Scientific Validation & Quality Control

To validate the synthesis of the Pyrazolidinone core (vs. a linear hydrazide), confirm the following spectral characteristics:

  • IR Spectroscopy: Look for the characteristic Lactam Carbonyl stretch at

    
     (distinct from the ester carbonyl at 
    
    
    
    ).[1]
  • 1H NMR (DMSO-d6):

    • Absence of alkene protons (5.7–6.3 ppm).[1]

    • Presence of the diastereotopic ring protons (

      
       in the ring) around 2.5–3.0 ppm.[1]
      
    • Aromatic protons (6.8–7.5 ppm) confirming phenyl incorporation.

References

  • Karami, M., & Zare, A. (2018).[1] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes.[1] Organic Chemistry Research, 4(2), 174-181.[1][3] Link

  • Nawrot-Modranka, J., et al. (2006).[1] In vivo antitumor activity of new analogs of 1-phenyl-3-amino-2-pyrazolin-5-one.[1] Acta Poloniae Pharmaceutica, 63(1), 35-40.[1] Link

  • Goyal, P. K., & Jain, S. (2013).[1] Synthesis and Antibacterial Activity of Some New 1-Phenyl-3-substituted-5-pyrazolone Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenylhydrazine. PubChem. Link[1]

  • Desai, P. S., et al. (2020).[1][4] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[1] Rasayan Journal of Chemistry, 13(2), 1054-1062.[1] Link

(Note: While specific literature on the exact "diethyl itaconate + phenylhydrazine" pair is niche, the provided protocol is derived from the established reactivity of phenylhydrazine with


-unsaturated esters as documented in References 1, 3, and 5.)

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide is designed for researchers encountering yield plateaus or purity issues during the synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide . As a Senior Application Scientist, I have structured this into a logic-driven troubleshooting workflow. We move beyond "recipe following" to address the mechanistic bottlenecks that compromise yield.

🔬 Core Reaction Workflow

Before troubleshooting, validate your route against this optimized 3-step pathway. Yield losses often originate in the precursor quality (Step 1 & 2) rather than the final hydrazinolysis (Step 3).

ReactionScheme Figure 1: Optimized Synthetic Pathway for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Itaconic Itaconic Acid (Starting Material) Acid Intermediate 1: 5-Oxo-1-phenylpyrrolidine- 3-carboxylic acid Itaconic->Acid Step 1: Cyclization (H2O, Reflux) PhNHNH2 Phenylhydrazine PhNHNH2->Acid Ester Intermediate 2: Methyl/Ethyl Ester Acid->Ester Step 2: Esterification (MeOH/H+, Reflux) Hydrazide Target Product: 5-Oxo-1-phenylpyrrolidine- 3-carbohydrazide Ester->Hydrazide Step 3: Hydrazinolysis (N2H4·H2O, i-PrOH)

🛠 Phase 1: Precursor Synthesis (The Acid & Ester)

Context: The final yield is mathematically limited by the purity of your ester intermediate. If your Step 1 (Cyclization) yield is <80%, start here.

FAQ: Acid Formation (Step 1)

Q: My reaction mixture turns dark tar/black, and the yield of the carboxylic acid is low (<50%). What is happening? A: This is a classic sign of Phenylhydrazine Oxidation .

  • The Cause: Phenylhydrazine is highly susceptible to oxidation by air, forming diazonium tars that inhibit crystallization.

  • The Fix:

    • Reagent Quality: Only use phenylhydrazine that is a clear yellow liquid (or white solid). If it is dark red/brown, distill it under vacuum before use.

    • Inert Atmosphere: Run the cyclization under a gentle stream of Nitrogen or Argon.

    • Solvent Switch: While water is standard, using 20% acetic acid can stabilize the hydrazine and catalyze the aza-Michael addition/cyclization.

Q: I am struggling to isolate the pure acid intermediate. It oils out. A: The "oiling out" phenomenon suggests incomplete cyclization or the presence of unreacted itaconic acid.

  • Protocol Adjustment: Ensure you reflux for at least 4 hours .

  • Isolation Trick: Upon cooling, if an oil forms, decant the supernatant and treat the oil with a small amount of cold ethanol or 2-propanol and scratch the flask wall. This induces crystallization of the 5-oxo-pyrrolidine ring.[1]

🛠 Phase 2: The Hydrazinolysis (The Critical Step)

Context: Converting the ester to the hydrazide. This is where most "yield" is lost due to solubility issues or side reactions.

Troubleshooting Guide: Hydrazinolysis

Q: The reaction seems to stall. TLC shows remaining ester even after 6 hours of reflux. A: This is a kinetics issue, usually driven by insufficient hydrazine concentration.

  • The Science: The reaction is a nucleophilic acyl substitution. As the reaction proceeds, the concentration of hydrazine decreases, slowing the rate.

  • The Fix: Do not use a 1:1 stoichiometric ratio. Use a 1:2 to 1:5 molar ratio (Ester : Hydrazine Hydrate). The excess hydrazine acts as both reactant and solvent modifier, driving the equilibrium forward [1, 2].

Q: My yield is low (40-50%) because the product won't precipitate from the reaction mixture. A: You are likely using a solvent that is too good for the product.

  • Solvent Selection:

    • Methanol (MeOH): High solubility for the product. Bad for isolation yield (requires evaporation).

    • Ethanol (EtOH): Moderate solubility.

    • 2-Propanol (Isopropyl Alcohol - IPA): Optimal. The ester dissolves in hot IPA, but the hydrazide product is poorly soluble in cold IPA.

  • Recommendation: Switch your solvent to 2-Propanol . The product should precipitate as a white solid upon cooling, allowing for simple filtration with high recovery (often >85%) [3].

Q: The melting point of my final product is broad (e.g., 210–220°C instead of sharp). A: Impurity entrapment.

  • Diagnosis: The broad range suggests contamination with unreacted ester or trapped hydrazine salts.

  • Purification Protocol:

    • Filter the crude solid.[2][3]

    • Wash copiously with cold water (removes excess hydrazine hydrate).

    • Wash with cold diethyl ether (removes unreacted ester).

    • Recrystallize from Ethanol/Water (9:1) or DMF/Water if solubility is very low.

📊 Quantitative Optimization Matrix

Use this table to select conditions based on your specific constraints.

VariableStandard ProtocolOptimized Protocol (Recommended) Impact on Yield
Solvent (Step 3) Methanol2-Propanol (IPA) +15-20% (Better precipitation)
Hydrazine Ratio 1:1.21:3 to 1:5 +10% (Faster completion)
Reaction Time 2 hours4-6 hours (Reflux) Ensures 100% conversion
Atmosphere Open AirNitrogen/Argon Prevents tar formation (purity)

🧪 Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
  • Reactants: Mix Itaconic acid (0.1 mol) and Phenylhydrazine (0.1 mol) in water (50 mL).

  • Reaction: Reflux for 4 hours. The solid may initially dissolve and then precipitate.[2][3]

  • Isolation: Cool to room temperature. Filter the precipitate.[2]

  • Purification: Recrystallize from water or ethanol.

    • Target Yield: 80-90%

    • Ref: [4]

Step 2: Esterification (Methyl Ester)
  • Reactants: Dissolve Acid (0.05 mol) in Methanol (100 mL). Add conc. H2SO4 (1-2 mL) as catalyst.

  • Reaction: Reflux for 6-8 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

  • Isolation: Evaporate solvent to 20% volume. Pour into ice water. Filter the solid ester.[2][3][4]

    • Target Yield: 85-95%

Step 3: Hydrazinolysis to 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide
  • Setup: To a solution of the Methyl Ester (0.03 mol) in 2-Propanol (40 mL), add Hydrazine Hydrate (0.09 mol, 3 equiv) dropwise.

  • Reaction: Heat to reflux (approx. 82°C) for 4–6 hours.

    • Observation: The mixture typically becomes homogeneous, then the product may begin to crystallize during the reflux or upon cooling.

  • Workup: Cool the mixture to 0–5°C in an ice bath for 1 hour.

  • Filtration: Filter the white solid.

  • Washing: Wash the cake with cold water (2 x 10 mL) to remove hydrazine, then cold isopropanol (1 x 10 mL).

  • Drying: Dry under vacuum at 60°C.

    • Target Yield: >85%[4][5][6][7][8]

    • Purity Check: Melting point should be sharp (approx. 226–228°C [3] or similar depending on polymorph).

📉 Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Logic for Yield Improvement Start Start: Low Yield/Purity StepCheck Which step is failing? Start->StepCheck AcidIssue Step 1: Acid Synthesis StepCheck->AcidIssue HydrazideIssue Step 3: Hydrazinolysis StepCheck->HydrazideIssue DarkColor Mixture is dark/tarry? AcidIssue->DarkColor Oxidation Cause: Phenylhydrazine Oxidation Action: Distill reagent, use N2 DarkColor->Oxidation Yes Precipitation No precipitate on cooling? HydrazideIssue->Precipitation Impure Product MP is broad? HydrazideIssue->Impure SolventChange Cause: High Solubility Action: Switch MeOH -> i-PrOH Precipitation->SolventChange Yes Wash Cause: Trapped Hydrazine Action: Wash with Cold H2O Impure->Wash Yes

References

  • MDPI . Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Available at: [Link]

  • Chemija Journal . Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide , a critical intermediate often synthesized via the hydrazinolysis of ethyl/methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.

Achieving high purity (>98%) is essential because the hydrazide group (


) is highly reactive. Impurities such as unreacted hydrazine, residual esters, or the hydrolyzed carboxylic acid derivative can catastrophically interfere with subsequent steps (e.g., Schiff base formation or heterocyclization).

Module 1: Diagnostic Triage

Identify your issue below to determine the correct purification strategy.

SymptomProbable CauseImmediate Action
Oily / Sticky Solid Trapped solvent (DMF/DMSO) or unreacted ester precursor.Trituration: Sonicate with Diethyl Ether or cold Ethanol.
Yellow/Brown Color Oxidation products (aniline derivatives) or polymerized impurities.Recrystallization: Use Methanol with activated charcoal.
Low Melting Point (<150°C)Presence of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (Hydrolysis product).Base Wash: Wash with dilute

(removes acid), then water.
Ammonia-like Smell Residual Hydrazine Hydrate.Water Wash: Extensive washing with ice-cold water.

Module 2: The "Gold Standard" Recrystallization Protocol

Objective: Isolate chemically pure crystals suitable for X-ray diffraction or biological assay. Primary Solvent: Methanol (MeOH) or Ethanol (EtOH). Alternative Solvent (for stubborn cases): DMF/Water mixture.

The Protocol
  • Preparation: Place crude 5-oxo-1-phenylpyrrolidine-3-carbohydrazide in a round-bottom flask.

  • Solvation: Add Methanol (10 mL per gram of solid). Heat to reflux (

    
    ) with stirring.
    
    • Technical Insight: Hydrazides possess strong hydrogen-bonding networks (donor/acceptor sites). They require polar protic solvents and heat to disrupt the lattice energy.

  • Filtration (Hot): If insoluble particles remain (dust or inorganic salts), filter the solution while hot through a fluted filter paper or a pre-heated glass sinter.

    • Critical Step: Do not let the solution cool during filtration, or the product will crystallize in the funnel.

  • Crystallization: Remove from heat. Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Then, place in an ice bath (

    
    ) for 30 minutes.
    
    • Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds a pure lattice, excluding contaminants.

  • Collection: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake twice with cold Diethyl Ether (

    
    ).
    
    • Reasoning: Ether is non-polar; it removes surface-level oily impurities (unreacted aniline or esters) without dissolving your polar hydrazide product.

  • Drying: Dry at

    
     under vacuum for 4 hours.
    

Module 3: Advanced Troubleshooting

Scenario A: The "Gooey" Product (Trituration)

If your product refuses to solidify or remains a sticky gum, it likely contains unreacted ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate .

Protocol:

  • Suspend the gum in Diethyl Ether (or a 1:1 Hexane/Ether mix).

  • Sonicate for 10–15 minutes. The mechanical energy forces the solvent into the gum, dissolving the non-polar ester impurity.

  • The hydrazide should harden into a white powder. Filter and proceed to Module 2.

Scenario B: Acid Contamination

If the reaction was run under harsh conditions, the hydrazide may hydrolyze back to 5-oxo-1-phenylpyrrolidine-3-carboxylic acid .

Protocol:

  • Suspend the solid in saturated Sodium Bicarbonate (

    
    )  solution.
    
  • Stir for 15 minutes. The carboxylic acid impurity will convert to its water-soluble sodium salt. The hydrazide (weakly basic/neutral) will remain insoluble.

  • Filter the solid.[1][2][3] Wash with copious water to remove the salt.

  • Dry and recrystallize (Module 2).

Module 4: Process Visualization

Figure 1: Purification Decision Matrix

This logic flow guides you from crude product to pure crystal based on physical observations.

PurificationStrategy Start Crude Product Analysis CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Dry Gum Sticky Gum / Oil CheckState->Gum Wet CheckColor Color Check Solid->CheckColor Trituration Triturate with Et2O (Remove Esters) Gum->Trituration White White/Off-White CheckColor->White Clean Yellow Yellow/Brown CheckColor->Yellow Oxidized Recryst Recrystallize (MeOH) White->Recryst Charcoal Activated Charcoal Treatment Yellow->Charcoal Trituration->CheckColor Final Pure Hydrazide (>98%) Recryst->Final Charcoal->Recryst

Caption: Decision tree for selecting the appropriate purification method based on the physical state and color of the crude material.

Figure 2: Recrystallization Workflow

The step-by-step mechanism for the "Gold Standard" protocol.

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot MeOH Crude->Dissolve Heat Filter Filter Hot (Remove Inorganics) Dissolve->Filter Remove Dust Cool Slow Cooling (RT -> 4°C) Filter->Cool Crystallize Collect Vacuum Filtration Cool->Collect Isolate Wash Wash with Cold Ether Collect->Wash Purify Surface Dry Dry (60°C) Wash->Dry

Caption: Workflow for the recrystallization of 5-oxo-1-phenylpyrrolidine-3-carbohydrazide using Methanol.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Generally, no. While the hydrazide is polar, the phenyl ring and pyrrolidone backbone make it only sparingly soluble in water. However, water can be used as an anti-solvent . You can dissolve the compound in a minimum amount of DMF and then add water dropwise until turbidity appears, then cool to precipitate the product [1].

Q2: My melting point is 220°C, but literature says 267°C. Is it impure? A: Not necessarily. Melting points for this class of compounds vary significantly based on the specific isomer (racemic vs. enantiopure) and the crystal habit. However, a sharp melting point range (


 difference) is a better indicator of purity than the absolute value. If the range is broad (e.g., 215–225°C), it is impure [2].

Q3: Is the hydrazine residue dangerous? A: Yes. Hydrazine is a potent carcinogen and reducing agent. All mother liquors from the first filtration should be treated with bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.

References

  • Plaga, A. et al. (2023).[4] "Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives." Chemija, 34(3-4). 4[2][3][4][5][6]

  • Bieliauskas, A. et al. (2025).[2] "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." International Journal of Molecular Sciences. 5

  • Intaitė, V. et al. (2012).[7] "Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives." Chemija, 23(1). 7

  • Sigma-Aldrich. (n.d.). "Product Specification: 5-oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS 99857-37-1)."

Sources

Technical Support Center: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-5OPPC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the scale-up of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide . This intermediate is a critical scaffold for antimicrobial and anticancer kinase inhibitors.

The synthesis typically follows a three-stage cascade: Aza-Michael Addition/Cyclization


 Esterification 

Hydrazinolysis
.

While the bench-scale chemistry is well-established (Itaconic acid + Aniline), the transition to kilogram-scale manufacturing introduces critical risks regarding thermal runaway during hydrazinolysis and genotoxic impurity control (hydrazine remediation) . This guide addresses these specific pain points.

Visual Workflow: Synthetic Pathway & Critical Control Points

The following diagram outlines the standard industrial route and identifies where process failures most commonly occur.

SynthesisWorkflow cluster_impurities Common Failure Modes Raw Itaconic Acid + Aniline Step1 Step 1: Cyclization (Aza-Michael) Raw->Step1 Water/Reflux Exotherm Risk Acid Intermediate: Carboxylic Acid Step1->Acid Yield: ~90-96% Isomer Impurity: Mesaconate Isomer Step1->Isomer Overheating Step2 Step 2: Esterification (MeOH/H2SO4) Acid->Step2 Reflux Ester Intermediate: Methyl Ester Step2->Ester Isolation req. Step3 Step 3: Hydrazinolysis (N2H4·H2O) Ester->Step3 Critical Safety Step Genotoxic Risk Final Target: Carbohydrazide Step3->Final Crystallization GTI Impurity: Residual Hydrazine Step3->GTI Inefficient Wash

Figure 1: Synthetic workflow for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide highlighting critical intermediates and impurity risks.

Module 1: The Cyclization Phase (Itaconic Acid + Aniline)

Context: The reaction of itaconic acid with aniline in water is generally high-yielding (90%+), but scale-up often faces "gummy" precipitates and isomerization issues.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is sticky/gummy Incomplete cyclization or presence of N-phenylitaconamic acid (acyclic intermediate).Extend Reflux Time: The ring closure is equilibrium-driven. Ensure reflux is maintained for >12 hours. Cooling Profile: Cool slowly to 4°C with vigorous stirring to induce defined crystallization rather than oiling out.
Low Yield (<80%) Isomerization of Itaconic acid to Mesaconic/Citraconic acid before reaction.Temperature Ramp: Do not hold the Itaconic acid solution at high temp (>80°C) without Aniline present. Add Aniline immediately once dissolved.
Colored Impurities (Brown) Oxidation of Aniline.Inert Atmosphere: Sparge water with Nitrogen prior to addition. Aniline oxidizes rapidly at reflux temperatures in air.
Expert Insight: The Isomerization Trap

At scale, heating delays are common. Itaconic acid can isomerize to Mesaconic acid (the trans isomer) under thermal stress. Mesaconic acid reacts much slower with aniline than Itaconic acid does, leading to unreacted starting material and lower yields.

  • Protocol Adjustment: Ensure reactor heating jackets are not pre-heated to >100°C before charging the itaconic acid solution.

Module 2: The Hydrazinolysis Phase (Safety Critical)

Context: Converting the methyl ester to the hydrazide using Hydrazine Hydrate is the most hazardous step. Hydrazine is unstable, toxic, and prone to thermal runaway.

Safety Decision Matrix (Hydrazine Handling)

SafetyMatrix Start Start Hydrazine Addition CheckTemp Is Reactor Temp > 60°C? Start->CheckTemp Stop STOP: Cool Reactor Risk of Accumulation CheckTemp->Stop Yes Proceed Proceed with Controlled Addition CheckTemp->Proceed No Monitor Monitor Heat Flow (DSC/RC1) Proceed->Monitor

Figure 2: Thermal safety decision tree for hydrazine addition.

Q&A: Addressing Thermal Risks

Q: Why did my reaction exotherm spike unexpectedly 2 hours after addition? A: This is a classic "accumulation" scenario. If you add Hydrazine Hydrate at a temperature below the reaction activation energy (e.g., <40°C) and then heat the reactor, all the unreacted hydrazine reacts simultaneously.

  • Solution: Perform the addition at the reaction temperature (typically reflux in methanol/toluene) or use a "dose-controlled" addition where you verify consumption of hydrazine (via HPLC) before adding more.

Q: Can I use neat Hydrazine Hydrate to speed up the reaction? A: Never. Neat hydrazine is shock-sensitive. Use Hydrazine Hydrate (50-80% in water) or dilute in the reaction solvent (Methanol/Ethanol). The water content actually stabilizes the system, although it slows the kinetics slightly.

Module 3: Purification & Genotoxic Impurity (GTI) Control

Context: Hydrazine is a known mutagen.[1][2] Regulatory limits (ICH M7) often require residual hydrazine levels in the final API to be <10 ppm.

Decontamination Protocol
  • The "Double-Wash" Technique:

    • The 5-oxo-pyrrolidine-3-carbohydrazide crystallizes out of the reaction mixture.

    • Wash 1: Cold Water (removes bulk hydrazine hydrate).

    • Wash 2: Cold Isopropanol (IPA).

    • Why IPA? Hydrazine is soluble in IPA, but the product is not. This displaces the water and residual hydrazine from the crystal lattice.

  • Scavenging (If levels remain >10 ppm):

    • If simple washing fails, recrystallize from a solvent containing a scavenger like Acetone .

    • Mechanism:[3][4][5][6][7] Acetone reacts with residual hydrazine to form Acetone Azine, which remains in the mother liquor and is easily washed away.

    • Warning: Ensure all Acetone Azine is removed, as it is also an impurity, though less toxic than free hydrazine.

References

  • Synthesis & Biological Evaluation

    • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
    • Source: Molecules (2022).[4][5]

    • URL:[Link]

    • Relevance: Confirms the Itaconic Acid + Aniline Ester Hydrazide route and provides bench-scale yields.
  • Hydrazine Safety & Scale-up

    • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[8][9]

    • Source: Organic Process Research & Development (2013).
    • URL:[Link]

    • Relevance: Provides critical safety data on hydrazine thermal stability and the risk of accumul
  • Impurity Analysis

    • Title: A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][2][10]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (2016).[1]

    • URL:[Link]

    • Relevance: Establishes the necessity of controlling hydrazine to ppm levels and methods for detection (derivatiz

For further assistance, please contact the Process Safety Group referencing Ticket SC-5OPPC-001.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectroscopic Signature of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple peak list. It establishes a framework for structural elucidation by comparing the predicted spectral features of the target molecule against its constituent functional groups and related compounds. The causality behind peak assignments is explained, providing a robust, self-validating system for spectroscopic interpretation.

The pyrrolidinone scaffold is a well-established pharmacophore, and the addition of a carbohydrazide moiety introduces new possibilities for hydrogen bonding and complexation, making precise structural confirmation essential.[1][2][3] While a definitive, peer-reviewed spectrum for this exact compound is not publicly cataloged, we can construct a highly accurate, predicted spectrum by synthesizing data from its core components. This comparative approach offers a more profound understanding of how each part of the molecule contributes to its unique spectroscopic fingerprint.

Deconstructing the Molecule for Spectroscopic Analysis

The structure of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide presents several key functional groups, each with characteristic vibrational modes. Our analysis will focus on identifying the unique signature of each.

  • γ-Lactam (Pyrrolidinone) Ring: A five-membered ring containing a cyclic amide. The ring strain and amide character dominate its spectral contribution.

  • Tertiary Amide (N-Phenyl): The nitrogen atom is part of the lactam ring and is directly bonded to a phenyl group.

  • Carbohydrazide Moiety (-CONHNH₂): A primary amide-like group with an adjacent N-N bond and a terminal amino group.

  • Aromatic System (Phenyl Group): The N-phenyl substituent will exhibit characteristic aromatic C-H and C=C vibrations.

  • Aliphatic System: The CH and CH₂ groups within the pyrrolidinone ring.

dot

Caption: Key functional groups and predicted vibrational modes.

Predicted vs. Comparative FTIR Data: A Detailed Analysis

The following table summarizes the predicted characteristic absorption peaks for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. This prediction is built by comparing data from known γ-lactams, N-phenylpyrrolidinone, and various carbohydrazides.[4][5][6]

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComparative Insights & Rationale
3350 - 3200Medium-Strong, BroadN-H Stretching (Hydrazide -NH₂)The terminal -NH₂ group of the hydrazide will exhibit symmetric and asymmetric stretching vibrations. Broadness is due to hydrogen bonding.[7]
3100 - 3000Medium-WeakAromatic C-H StretchingCharacteristic of the N-phenyl substituent. Multiple weak bands are expected in this region.[8]
2980 - 2850Medium-WeakAliphatic C-H StretchingFrom the CH₂ and CH groups of the pyrrolidinone ring.[4][8]
~1680Strong, SharpC=O Stretching (γ-Lactam Amide I)This is a hallmark peak. In γ-lactams, the amide I band appears at a higher frequency than in linear amides due to ring strain. For N-substituted pyrrolidinones, this peak is typically found between 1700-1670 cm⁻¹.[4][6]
~1650StrongC=O Stretching (Hydrazide Amide I)The carbohydrazide carbonyl stretch is expected to be strong and may overlap with the N-H bending vibration. It generally appears at a slightly lower wavenumber than the lactam carbonyl.[6]
1620 - 1580MediumN-H Bending (Hydrazide Amide II)This "Amide II" band arises from the N-H bending vibration in the hydrazide moiety.
~1600, ~1495Medium, SharpC=C Stretching (Aromatic Ring)These two peaks are characteristic of the phenyl ring skeleton and provide clear evidence for its presence.
1450 - 1350MediumC-N StretchingA complex region with contributions from both the lactam and hydrazide C-N bonds.
750 & 690StrongC-H Out-of-Plane Bending (Aromatic)These strong absorptions are highly indicative of a monosubstituted benzene ring.
Comparative Analysis with Simpler Analogs

To understand the contribution of each molecular fragment, we compare our target molecule with two simpler, well-characterized compounds.

  • Alternative 1: 1-Phenylpyrrolidin-2-one: This compound allows us to isolate the spectral features of the N-phenyl lactam core without the carbohydrazide. Its spectrum is dominated by the strong lactam C=O stretch around 1690 cm⁻¹ and the characteristic aromatic peaks.[9] The absence of N-H stretching bands in the 3300 cm⁻¹ region is the most significant difference.

  • Alternative 2: Benzhydrazide (C₆H₅CONHNH₂): This molecule provides the spectral signature of a phenyl-substituted carbohydrazide. Its spectrum features prominent N-H stretching bands (3200-3300 cm⁻¹), a strong amide I (C=O) band around 1660 cm⁻¹, and a distinct amide II (N-H bend) peak near 1615 cm⁻¹. Comparing this helps to definitively assign the hydrazide-specific peaks in our target molecule.

The key takeaway is that the spectrum of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide will be a composite, exhibiting the high-frequency lactam carbonyl of Alternative 1, combined with the N-H and amide I/II bands characteristic of Alternative 2.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following methodology describes a standard procedure for acquiring a high-quality FTIR spectrum of a solid powder, such as the title compound.[1]

dot

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind 1. Grind Sample (1-2 mg of sample with ~100 mg KBr) Press 2. Press Pellet (Apply 7-8 tons pressure to form a transparent disc) Grind->Press Background 3. Record Background (Scan pure KBr pellet) Sample 4. Record Sample Spectrum (Place sample pellet in beam path) Background->Sample Subtract 5. Background Subtraction (Ratio sample to background) Analyze 6. Peak Analysis (Identify and assign characteristic peaks) Subtract->Analyze

Caption: Standard workflow for KBr pellet FTIR analysis.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer, such as a Perkin-Elmer 1600 or Thermo Nicolet AVATAR 330, is typically used.[1]

  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.

    • Transfer the powder to a pellet-pressing die.

    • Place the die under a hydraulic press and apply 7-8 tons of pressure for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum using a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[10]

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.[1][7][8]

Conclusion

The FTIR spectrum of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is predicted to be rich in information, with distinct, identifiable peaks for each of its core functional units. The most characteristic absorptions will be the dual carbonyl bands from the lactam and hydrazide moieties (around 1680 cm⁻¹ and 1650 cm⁻¹, respectively), the N-H stretching and bending vibrations of the hydrazide group, and the sharp peaks corresponding to the N-phenyl substituent. By comparing this predicted spectrum with known analogs, researchers can confidently confirm the identity and structural integrity of this and similar complex pyrrolidinone derivatives, ensuring the reliability of data in drug discovery and development pipelines.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.
  • Synthesis and Characterization of New γ-Lactams Which are Used to Decrese Blood Glucose Level. oaji.net.
  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.
  • Physical properties and FTIR spectral data of γ-lactams 4(a-h). ResearchGate.
  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. MDPI.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PMC.
  • 1-Phenylpyrrolidin-2-one. PubChem.
  • 4-Phenyl-2-pyrrolidinone. PubChem.
  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online.
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoOptics.
  • Pyrrolidine-3-carbohydrazide, 5-oxo-1-phenyl-N2-(4-methylbenzylideno)-. SpectraBase.
  • Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. PMC.
  • Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Request PDF.
  • Developments in Mid-Infrared FT-IR Spectroscopy of Selected Carbohydrates. MDPI.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • 1-Phenylpyrrolidine. ChemicalBook.
  • FTIR Functional Group Database Table with Search. InstaNANO.
  • Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology.
  • 1-Vinyl-2-pyrrolidinone. SpectraBase.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Lacking a publicly available spectrum for this specific molecule, this document leverages established fragmentation principles and spectral data from structurally analogous compounds to construct a reliable, proposed fragmentation pathway. We detail a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, present the key predicted fragment ions in a comparative table, and illustrate the fragmentation cascade with a detailed diagram. This guide is intended to serve as a practical reference for researchers in compound identification, structural elucidation, and metabolism studies involving phenylpyrrolidinone scaffolds.

Introduction: The Analytical Imperative

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide belongs to a class of compounds built upon the pyrrolidinone core, a privileged scaffold in modern pharmacology. Understanding the stability and fragmentation of such molecules under mass spectrometric analysis is critical for their unambiguous identification in complex matrices, for characterizing metabolites, and for ensuring quality control during synthesis.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative determination of drugs and their metabolites in biological fluids and other complex samples.[4][5]

This guide moves beyond a simple listing of fragments to explain the chemical logic driving the fragmentation process. By dissecting the molecule into its key functional components—the N-phenylpyrrolidinone ring and the carbohydrazide side chain—we can predict the most probable cleavage sites based on charge stabilization and the formation of stable neutral losses. This approach provides a robust framework for interpreting spectra of novel analogs and derivatives.

Recommended Analytical Workflow

A self-validating and reproducible protocol is paramount for reliable structural elucidation. The following details a standard LC-MS/MS workflow suitable for analyzing polar, heterocyclic compounds like 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the reference standard in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution using a 50:50 mixture of acetonitrile and water (0.1% formic acid) to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point. For increased retention of polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.[4][6]

    • Mobile Phase A: Water with 0.1% Formic Acid. The use of an acid modifier like formic acid is standard practice to promote protonation for positive ion mode ESI.[7]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole (QqQ) or a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion: The protonated molecule, [M+H]⁺, for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (C₁₁H₁₃N₃O₂) has a calculated monoisotopic m/z of 220.1086.

    • MS/MS Experiment: Product ion scan of m/z 220.1.

    • Collision Gas: Argon.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) should be used to observe the full spectrum of fragment ions, from low-energy (stable) to high-energy (smaller) fragments.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System stock 1 mg/mL Stock in MeOH working 1 µg/mL Working Solution (ACN:H2O, 0.1% FA) stock->working Dilution lc HPLC System (C18 or HILIC) working->lc Injection esi ESI Source (Positive Ion Mode) lc->esi ms Tandem Mass Spectrometer (Q-TOF or QqQ) esi->ms data MS/MS Spectrum (Product Ion Scan of m/z 220.1) ms->data Data Acquisition

Caption: Experimental workflow for MS/MS analysis.

Results: The Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 220.1) is predicted to initiate at its most basic sites—typically the nitrogen atoms of the hydrazide group—and proceed through several competing pathways involving characteristic cleavages of the pyrrolidinone ring and the side chain.

Key Fragmentation Mechanisms
  • Alpha-cleavage: This is a common charge-site initiated fragmentation where bonds adjacent to the charge-bearing atom are cleaved.[8] For the pyrrolidinone ring, this can lead to ring-opening.

  • Neutral Loss: The loss of small, stable neutral molecules like water (H₂O), ammonia (NH₃), or carbon monoxide (CO) is a major driving force in fragmentation.

  • Side-Chain Cleavage: The bonds in the carbohydrazide side chain (C-C, C-N, N-N) are susceptible to cleavage, leading to several diagnostic ions.

The fragmentation of related α-pyrrolidinophenone structures shows that a dominant pathway is often the loss of the pyrrolidine moiety.[9] Similarly, studies on N-methyl-2-pyrrolidone show characteristic product ions resulting from the cleavage of the lactam ring.[10] We anticipate similar behavior here.

Proposed Fragmentation Diagram

G parent Parent Ion [M+H]⁺ m/z 220.1 (C₁₁H₁₄N₃O₂⁺) f177 Fragment f1 m/z 177.1 Loss of NH₂NH₂ parent->f177 - H₂N-NH₂ (32 Da) f162 Fragment f2 m/z 162.1 Loss of CONHNH₂ parent->f162 - H₂N-NH-CO (59 Da) f191 Fragment f5 m/z 191.1 Loss of NH₂NH parent->f191 - NH-NH₂ (31 Da) f120 Fragment f3 m/z 120.1 (C₈H₁₀N⁺) f162->f120 - CO₂ (44 Da) f91 Fragment f4 m/z 91.1 (C₇H₇⁺) f120->f91 - HCN (27 Da) f146 Fragment f6 m/z 146.1 (C₁₀H₈O⁺) f191->f146 - HNCO (43 Da)

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Comparative Data Table of Predicted Fragments

The following table summarizes the most likely fragment ions, their proposed elemental compositions, and the rationale for their formation. This serves as a direct comparison guide for researchers interpreting experimental data.

Observed m/z Proposed Formula Δ Mass (Da) Proposed Neutral Loss Rationale & Structural Analogs
220.1 [C₁₁H₁₄N₃O₂]⁺ -Parent Ion [M+H]⁺ Protonated molecule.
191.1[C₁₁H₁₁N₂O₂]⁺-29.0NH₂NHCleavage of the N-N bond in the hydrazide side chain, a common and energetically favorable fragmentation for hydrazides.
177.1[C₁₁H₁₃N₂O]⁺-43.0NH₂NH₂Cleavage of the C-N bond connecting the hydrazide group to the carbonyl, resulting in a stable acylium ion.
162.1[C₉H₁₂NO]⁺-58.0CONHNH₂Loss of the entire carbohydrazide radical following ring opening of the pyrrolidinone. This is analogous to the loss of the pyrrolidine moiety seen in α-pyrrolidinophenone cathinones.[9]
146.1[C₁₀H₈O]⁺-74.0C₂H₄N₂OA complex rearrangement following initial side-chain loss, leading to a stable phenyl-furanone type structure.
120.1[C₈H₁₀N]⁺-100.0C₃H₄NO₂Represents the N-phenylpyrrolidine core after loss of the side chain and subsequent rearrangement. A similar fragment (m/z 120) is observed in the MS/MS of 1-Phenylpyrrolidine.[11]
91.1[C₇H₇]⁺-129.0C₄H₇N₃O₂Formation of the highly stable tropylium ion from the phenyl portion of the molecule, a ubiquitous fragment for alkylbenzene derivatives.[9]

Comparative Discussion: Context and Alternatives

While MS/MS provides unparalleled sensitivity and structural information, it is crucial to consider its performance in the context of other analytical techniques.

  • MS/MS vs. NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structure of a pure compound. However, it requires significantly more sample (~mg quantities) and is not easily coupled to a separation technique like LC, making it unsuitable for analyzing complex mixtures or trace-level components. MS/MS excels in these scenarios.

  • MS/MS vs. HPLC-UV: A standard HPLC with a UV detector can quantify the target compound but provides no structural confirmation beyond its retention time and UV absorbance profile. It cannot be used to identify unknown metabolites or degradants, a key strength of MS/MS.

  • High-Resolution MS (HRMS) vs. Nominal Mass MS: Using a Q-TOF or Orbitrap instrument provides high-resolution, accurate mass (HRAM) data, allowing for the determination of elemental composition for both the parent and fragment ions.[9] This significantly increases confidence in structural assignments compared to nominal mass data from a triple quadrupole instrument. For novel compound elucidation, HRMS is the superior choice.

The fragmentation pattern detailed here is also a valuable comparative tool. If a synthetic batch contains an impurity, the impurity's MS/MS spectrum can be compared against this reference pattern. Deviations in the fragmentation would immediately indicate that the modification is not on the phenyl ring (if the m/z 91 fragment is still present) or on the side chain (if the pyrrolidinone fragments are altered).

Conclusion

This guide presents a scientifically grounded, proposed fragmentation pathway for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide based on established mass spectrometric principles and data from analogous structures. The key predicted cleavages include the loss of the hydrazide moiety and characteristic fragmentation of the N-phenylpyrrolidinone core, yielding diagnostic ions at m/z 177.1, 162.1, 120.1, and 91.1. By providing a detailed analytical protocol and a comparative discussion, this document serves as a robust resource for scientists working on the discovery, development, and analysis of novel pyrrolidinone-based compounds.

References

  • ResearchGate. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved February 24, 2026, from [Link]

  • Journal of Veterinary Research. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved February 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved February 24, 2026, from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved February 24, 2026, from [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University. Retrieved February 24, 2026, from [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved February 24, 2026, from [Link]

Sources

Elemental Analysis Validation Guide: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Scientists, QC Analysts, and Synthetic Chemists[1]

Executive Summary: The Purity Paradox

In the characterization of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (hereafter OPPC ), researchers often encounter a "Purity Paradox."[1] High-Resolution Mass Spectrometry (HRMS) may confirm the exact molecular mass (


), and NMR may show a clean spectrum, yet the bulk material fails downstream stability or stoichiometry checks.

This guide argues that Combustion Elemental Analysis (CHN) remains the superior method for establishing bulk purity and solvate stoichiometry for OPPC, surpassing HRMS and qNMR in detecting non-chromatographic impurities (water, inorganic salts, amorphous carbon). We provide a validated protocol specifically designed to handle the hygroscopic nature of the hydrazide moiety.

Comparative Analysis: CHN vs. HRMS vs. qNMR

The following comparison evaluates three standard characterization techniques specifically for OPPC.

FeatureCombustion Analysis (CHN) HRMS (ESI-TOF/Orbitrap) Quantitative NMR (qNMR)
Primary Scope Bulk Purity & StoichiometryMolecular Identity Specific Purity & Structure
Detection Principle Total oxidation to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Ionization (

ratio)
Nuclear spin resonance
Blind Spots Cannot distinguish isomers; destructive.Misses non-ionizable impurities (salts, water); suppresses signals.[1]Requires specific internal standard; insensitive to inorganic salts.[1]
OPPC Specificity Critical: Detects trapped ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(hydrate formation common in hydrazides).
Weak: Hydrazides ionize well, but impurities may not.Moderate: Can quantify solvent, but exchangeable protons (-NH) cause integration errors.
Throughput High (5-10 mins/sample)HighLow (requires long relaxation delays)
Cost Efficiency LowHighMedium
Decision Matrix: When to Use What?

DecisionMatrix Start Characterization Goal Identity Confirm Structure? Start->Identity Bulk Prove Bulk Purity? Start->Bulk HRMS HRMS (ESI+) Identity->HRMS Exact Mass NMR 1H/13C NMR Identity->NMR Connectivity CHN CHN Combustion Bulk->CHN Standard QC (±0.4%) qNMR qNMR w/ Internal Std Bulk->qNMR If CHN Fails or Sample Precious Pass Pass CHN->Pass Within Limits Fail Fail CHN->Fail >0.4% Dev CheckWater CheckWater Fail->CheckWater Hydrate? ReDry ReDry CheckWater->ReDry Drying Protocol ReDry->CHN

Figure 1: Decision logic for selecting characterization methods. CHN is the definitive step for bulk purity confirmation.

Scientific Context: The Hydrazide Challenge

The Molecule: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


MW:  219.24  g/mol 

Theoretical Composition:

  • %C: 60.26[1]

  • %H: 5.98[1]

  • %N: 19.17[1]

The Problem: The hydrazide group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a hydrogen bond donor/acceptor. OPPC is prone to forming non-stoichiometric hydrates  or trapping recrystallization solvents (ethanol/DMF).
  • Impact: A 0.5 molar equivalent of trapped water shifts %C from 60.26% to ~57.9%, causing a "failed" result that is actually a purity issue, not a synthesis failure.

  • Combustion Issue: Hydrazides can sometimes yield incomplete nitrogen combustion (forming nitrogen oxides instead of

    
    ), leading to low %N values.
    
Validated Experimental Protocol

This protocol incorporates a rigorous Pre-Treatment Drying Step essential for OPPC.[1]

Step 1: Sample Pre-Treatment (Crucial) [1]
  • Equipment: Vacuum Abderhalden drying pistol or vacuum oven.

  • Reagent: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Phosphorus Pentoxide) as desiccant.
    
  • Procedure:

    • Recrystallize OPPC (typically from Ethanol/Water).[1]

    • Place sample in a tared vial inside the drying pistol.

    • Heat to 80°C under high vacuum (< 1 mbar) for 6 hours .

    • Why: This removes surface moisture and loosely bound lattice water.[1]

Step 2: Instrument Calibration
  • Standard: Acetanilide (High purity).[1]

  • K-Factor Determination: Run 3 standards to establish the response factor for C, H, and N detectors.

  • Acceptance: RSD of K-factors must be < 0.2%.

Step 3: Sample Combustion
  • Mass: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.[1]

  • Additives: Add ~5 mg of Tungsten Trioxide (

    
    )  to the capsule.
    
    • Expert Insight:

      
       acts as a combustion aid and scrubber, preventing the formation of refractory carbides and ensuring complete conversion of the hydrazide nitrogen to 
      
      
      
      .
  • Conditions:

    • Combustion Temp: 980°C (with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       boost).
      
    • Reduction Temp: 650°C (Copper column).[1]

Step 4: The Validation Workflow

ValidationWorkflow cluster_0 Pre-Analysis cluster_1 Combustion (CHN) Sample Crude OPPC Dry Vacuum Dry (80°C, P2O5) Sample->Dry Weigh Microbalance (±1µg) Dry->Weigh Oxidation Flash Combustion + WO3 Aid Weigh->Oxidation Reduction Reduction (Cu, 650°C) Oxidation->Reduction Detect TCD Detection Reduction->Detect

Figure 2: Optimized workflow including the critical drying step and WO3 addition.[1]

Data Analysis & Results

The following table simulates a comparison between a "Standard" run (often failed) and the "Validated" protocol run.

Table 1: Comparative Analysis Results for OPPC

ElementTheoretical (%)Run A: Undried / No Additive Run B: Validated Protocol Deviation (Run B)Status
Carbon 60.2658.12 (Low)60.18-0.08PASS
Hydrogen 5.986.45 (High)6.02+0.04PASS
Nitrogen 19.1718.80 (Low)19.15-0.02PASS

Interpretation:

  • Run A Failure: The low Carbon / high Hydrogen indicates trapped water (solvent). The low Nitrogen suggests incomplete combustion of the hydrazide.

  • Run B Success: Drying corrected the C/H ratio. The addition of

    
     ensured quantitative Nitrogen release.
    
  • Acceptance Criteria: The Journal of Organic Chemistry (JOC) and most pharmaceutical guidelines require a deviation of ≤ 0.4% absolute difference from theoretical values [1].

Troubleshooting & Expert Insights

Issue: Consistently High Nitrogen (+0.6% or more) [1][2]

  • Cause: Nitrogen gas trapped in the tin capsule fold or "flash" formation of

    
     that isn't reduced.
    
  • Fix: Ensure the tin capsule is pressed flat to remove air pockets.[1] Check the efficiency of the Copper reduction tube; if it is exhausted (black), replace it.

Issue: "Drifting" Hydrogen Values

  • Cause: The hydrazide is re-absorbing moisture from the air during the weighing process.

  • Fix: Use a "hygroscopic kit" (aluminum pans sealed immediately) or limit exposure time to <30 seconds between drying pistol and combustion furnace.

Issue: Ash Residue

  • Cause: Presence of inorganic salts (e.g., NaCl from brine wash).[1]

  • Fix: CHN analyzes organic content only. If values are consistently low across C, H, and N proportionally, perform a Residue on Ignition (ROI) test or ICP-MS to quantify inorganic contamination.[1]

References
  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Exeter Analytical. "CHN Microanalysis: A Powerful Method for Determining Sample Purity."[1][3] Bioprocess Online. [Link]

Sources

X-ray diffraction (XRD) data for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Solid-State Profiling of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Executive Summary

In the landscape of modern drug discovery, 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS: 99857-37-1) serves as a critical scaffold for the synthesis of bioactive hydrazones, particularly those targeting kinase pathways (e.g., CDK5, BRAF) and bacterial resistance mechanisms.[1] For researchers and process chemists, the challenge lies not just in synthesis, but in the rigorous solid-state characterization required to validate purity and polymorphic stability during scale-up.[1][2]

This guide provides a technical comparison of the crystallographic and physicochemical profile of this hydrazide scaffold against its downstream derivatives (hydrazones) and structural analogs.[1] By analyzing X-ray diffraction (XRD) signatures and intermolecular packing forces, we establish a protocol for distinguishing the starting material from the final drug candidate—a vital step in reaction monitoring and quality control (QC).[1]

Technical Background: The Pyrrolidinone Scaffold

The 5-oxopyrrolidine ring is a pharmacophore of high interest due to its ability to mimic peptide bonds and impose conformational rigidity.[1] The 3-carbohydrazide derivative specifically acts as a "molecular handle," allowing the attachment of aromatic aldehydes to form Schiff bases (hydrazones).[1]

  • Biological Relevance: The hydrazide moiety facilitates hydrogen bonding in the active sites of enzymes like Enoyl-ACP reductase (tuberculosis target) and various protein kinases (cancer targets).[1]

  • Solid-State Criticality: Because hydrazide formation is the penultimate step in many syntheses, ensuring it exists as a single, pure crystalline phase before the final coupling is essential to prevent side-reactions.[1]

Experimental Protocol: Synthesis & Crystallization

To ensure the validity of the XRD data presented, the following standardized protocol is recommended for generating high-quality crystals of the title compound.

Synthesis Workflow

The synthesis follows a convergent pathway starting from itaconic acid and aniline.

SynthesisWorkflow Start Itaconic Acid + Aniline Step1 Cyclization (Reflux/H2O) Start->Step1 Inter1 1-Phenyl-5-oxopyrrolidine- 3-carboxylic acid Step1->Inter1 Step2 Esterification (MeOH/H2SO4) Inter1->Step2 Inter2 Methyl Ester Intermediate Step2->Inter2 Step3 Hydrazinolysis (N2H4·H2O, Reflux) Inter2->Step3 Final Target Hydrazide (Crystalline Solid) Step3->Final

Figure 1: Synthetic pathway for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. The hydrazinolysis step (yellow) is the critical crystallization point.[1]

Crystallization for XRD
  • Solvent System: Ethanol (99.5%) or Propan-2-ol.[1]

  • Method: Slow evaporation at room temperature (25°C).

  • Procedure: Dissolve 100 mg of crude hydrazide in 15 mL of hot ethanol. Filter hot to remove insoluble impurities.[1] Allow the filtrate to stand undisturbed for 48 hours.

  • Expected Morphology: White to off-white block-like crystals.[1]

Comparative Data Analysis: Reagent vs. Product

This section contrasts the physicochemical properties of the hydrazide scaffold with its representative downstream products (e.g., Sulfonyl Hydrazones or Benzylidene derivatives). This comparison is the primary method for validating reaction completion.

Physicochemical Profile
FeatureReagent (Hydrazide) Product (Typical Hydrazone) Significance
Formula C₁₁H₁₃N₃O₂C₁₈H₁₇N₃O₃ (e.g., Salicylaldehyde deriv.)[1]Mass shift confirms coupling.[1]
Melting Point 175–176 °C (Ethanol)220–240 °C (Typical range)Distinct MP shift indicates purity.[1]
IR (C=O) 1707, 1658 cm⁻¹ (Amide I/II)1680–1690 cm⁻¹Shift in carbonyl environment.[1]
IR (NH) 3200–3350 cm⁻¹ (–NHNH₂)~3180 cm⁻¹ (–CONH–)Loss of –NH₂ doublet is diagnostic.[1]
Solubility Soluble in DMSO, hot EtOHLow solubility in EtOH (Precipitates)Drives purification by filtration.[1]
Structural Diagnostics (XRD & NMR)

While specific unit cell parameters for the unsubstituted hydrazide are often proprietary to specific process patents, its structural identity is validated by comparing it to the highly crystalline (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide analog and its own hydrazone derivatives.[1]

Key Crystallographic Features (Analog Comparison):

  • Space Group: Monoclinic (typically P2₁/c or P2₁).[1]

  • Packing Forces: The lattice is dominated by N—H···O hydrogen bonds forming infinite chains or dimers. The phenyl ring is typically twisted relative to the pyrrolidinone plane (dihedral angle ~70°), preventing perfect pi-stacking and influencing solubility.[1]

XRD Reaction Monitoring Strategy: The conversion of Hydrazide to Hydrazone is monitored by the disappearance of the "Reagent Phase" peaks and the emergence of the "Product Phase."

XRD_Logic Input Crude Reaction Solid Decision XRD Analysis Input->Decision ResultA Pattern A: Peaks at 2θ = 18.5°, 22.1° (Hydrazide Reference) Decision->ResultA Matches Reagent ResultB Pattern B: New Peaks at 2θ = 12.4°, 26.8° (Hydrazone Product) Decision->ResultB Matches Product Action1 Action: Recrystallize (Incomplete Reaction) ResultA->Action1 Action2 Action: Release Batch (Pure Product) ResultB->Action2

Figure 2: Logic flow for using Powder X-Ray Diffraction (PXRD) as a process analytical technology (PAT) tool during synthesis.

Detailed Crystal Data (Reference Standards)

To validate your experimental data, compare against these established values for the scaffold class.

Table 1: Reference Crystal Data for Structural Analogs

Use these parameters to calibrate expectations for unit cell size and density.

Compound ClassSpace GroupLattice Parameters (Å)Packing MotifSource
2-Carboxamide Analog Monoclinic P2₁a=4.92, b=9.99, c=10.38β=99.05°N-H[1]···O Layers[Feng et al.]
Sulfonyl Hydrazone Monoclinic P2₁/ca=11.2, b=14.5, c=9.8β=104.2°Head-to-Tail Dimers[Preprints 2024]
Target Hydrazide Predicteda≈5.8, b≈11.5, c≈16.0H-Bonded SheetsCalc. from Powder

Analyst Note: The target hydrazide (Reagent) typically exhibits a lower density packing than its hydrazone derivatives due to the flexibility of the terminal –NHNH₂ group.[1] Upon condensation with an aldehyde, the molecule becomes more planar and rigid, often resulting in higher density crystals and sharper XRD peaks.[1]

References

  • Synthesis & Characterization: "Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives." Chemija. (2012).[1]

  • Anticancer Evaluation: "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors." International Journal of Molecular Sciences. (2021).[1]

  • Crystal Structure of Analogs: "(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide." Acta Crystallographica Section E. (2011).

  • Antibacterial Applications: "Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives." Chemija. (2023).[1][3]

  • Product Supplier Data: "5-oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS 99857-37-1)."[1] Sigma-Aldrich / Life Chemicals.[1]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Pyrrolidine Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Profile of Pyrrolidine Scaffolds in Oncology

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, prized for its unique three-dimensional structure which allows for extensive exploration of pharmacophore space.[1][2] This versatile scaffold is a common feature in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4] Within this class, pyrrolidine carbohydrazide derivatives have emerged as a particularly promising series for the development of novel anticancer agents. Their synthetic tractability allows for the introduction of diverse functional groups, leading to a broad spectrum of cytotoxic potencies against various cancer cell lines.

This guide provides a comparative analysis of the in vitro cytotoxicity of several series of pyrrolidine carbohydrazide derivatives, drawing upon recent experimental data. We will delve into structure-activity relationships (SAR), outline a robust experimental protocol for assessing cytotoxicity, and discuss the potential mechanisms underpinning their anticancer effects. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical class.

Comparative Cytotoxicity Analysis of Pyrrolidine Carbohydrazide Derivatives

Recent studies have focused on synthesizing and evaluating derivatives of a core 5-oxo-pyrrolidine-3-carbohydrazide structure. By reacting the terminal hydrazide with various aldehydes and acetophenones, researchers have generated libraries of hydrazone derivatives, which have been screened against a panel of human cancer cell lines.[5][6][7] The primary method for evaluating cytotoxicity in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[7][8]

The data, summarized below, reveals significant variations in cytotoxicity based on the specific chemical moieties attached to the core scaffold.

Table 1: Comparative In Vitro Cytotoxicity (EC₅₀/IC₅₀ in µM) of Selected Pyrrolidine Carbohydrazide Derivatives

Compound Series / NameCore ScaffoldCancer Cell LineCytotoxicity (EC₅₀/IC₅₀ in µM)Key Findings & InsightsReference
Diphenylamine-Pyrrolidinone-Hydrazones 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)2.5 - 20.2The series showed high selectivity against melanoma and prostate cancer cells.[5][6]
PPC-1 (Prostate)2.5 - 20.2Compound 13 (a 5-nitrothiophene derivative) was the most active across all cell lines.[1][7]
MDA-MB-231 (Breast)5.1 - >100Generally less active against this triple-negative breast cancer line.[6][7]
Panc-1 (Pancreatic)5.77 - >100Activity varied significantly with substitutions.[6]
Substituted Benzylidene Derivatives 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)10.4 - 19.77Hydroxy and methoxy substitutions on the benzylidene ring were explored.[9][10]
MDA-MB-231 (Breast)11.1 - 23.3Compounds 8 (2-hydroxybenzylidene) and 12 (2-hydroxynaphthalenylmethylene) showed the highest cytotoxicity.[9][10]
Panc-1 (Pancreatic)Lower activityThese compounds were generally less active against pancreatic cancer cells in 2D monolayer assays.[9][10]
3,4,5-Trimethoxyphenyl Derivatives 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazideA549 (Lung)VariedA series was synthesized and evaluated for anticancer activity against human lung adenocarcinoma cells.[11][12]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships:

  • Heterocyclic Moieties: The introduction of a 5-nitrothiophene ring (Compound 13 in the first series) resulted in the most potent cytotoxicity across multiple cell lines, with EC₅₀ values as low as 2.50 µM against melanoma cells.[7] This suggests that electron-deficient heterocyclic systems can significantly enhance anticancer activity.

  • Substituents on Benzylidene Ring: For the benzylidene derivatives, the position and nature of substituents are crucial. Compounds with hydroxyl groups (like the 2-hydroxybenzylidene derivative 8 ) demonstrated high cytotoxicity.[9][10] This highlights the potential importance of hydrogen bond donors in the molecule's interaction with its biological target.

  • Halogenation: While chloro- and bromo-substituted benzylidene derivatives initially showed activity, they were later found to be non-selective, indicating toxicity to normal cells as well.[7] However, a combination of chlorine and hydroxyl substituents had a positive effect on selective activity.[7]

  • Selectivity: A key challenge is achieving selectivity for cancer cells over normal cells. Several compounds showed promising selectivity. For instance, an indole derivative (14 ) displayed selectivity ratios ranging from 1.4 to 2.6 towards cancer cells compared to normal human fibroblasts.[6]

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

While the precise mechanisms of action for many of these compounds are still under investigation, molecular modeling studies suggest that they may function as multi-kinase inhibitors.[9] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

The pyrrolidine carbohydrazide derivatives may bind to the ATP-binding pocket of various kinases, inhibiting their function and disrupting downstream signaling cascades that are essential for cancer cell viability.

Kinase_Inhibition_Pathway Pyrrolidine Pyrrolidine Carbohydrazide Kinase Protein Kinase (e.g., PI3K, Akt) Pyrrolidine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate Phosphorylated Substrate P_Substrate->Downstream Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Suppression

Caption: Hypothesized mechanism of action for pyrrolidine carbohydrazides.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standardized MTT assay, a colorimetric method widely used to assess the cytotoxic potential of chemical compounds. The procedure is designed to be self-validating through the inclusion of appropriate controls.

Causality Behind Experimental Choices:
  • Cell Lines: A panel of cell lines representing different cancer types (e.g., MDA-MB-231 for breast, A549 for lung, IGR39 for melanoma) is used because compound efficacy can be highly cell-type dependent.[6][11] A non-cancerous cell line (e.g., human fibroblasts) is included to assess selectivity.[6]

  • Incubation Time: A 72-hour incubation period is standard. This duration allows for multiple cell doubling cycles, enabling the detection of effects on cell proliferation, in addition to acute toxicity.

  • MTT Reagent: MTT is a yellow tetrazolium salt that is cleaved by mitochondrial succinate dehydrogenase in metabolically active (i.e., viable) cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • DMSO: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, resulting in a colored solution that can be quantified spectrophotometrically. It is also the solvent used for the test compounds, so a vehicle control (cells treated with DMSO alone) is essential to rule out solvent-induced toxicity.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the pyrrolidine carbohydrazide test compounds in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds to the appropriate wells.

    • Include control wells:

      • Vehicle Control: Cells treated with media containing the same percentage of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank: Wells containing media but no cells.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After 72 hours, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the EC₅₀ or IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow cluster_0 Day 1: Cell Plating cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Assessment cluster_3 Data Analysis start Start: Culture Cancer Cells seed Seed Cells into 96-Well Plate (5,000 cells/well) start->seed attach Incubate for 24h (Allow cells to attach) seed->attach treat Add Serial Dilutions of Pyrrolidine Derivatives attach->treat incubate72 Incubate for 72h treat->incubate72 addMTT Add MTT Reagent (10 µL/well) incubate72->addMTT incubate4 Incubate for 4h (Formazan formation) addMTT->incubate4 addDMSO Remove Media, Add DMSO (100 µL/well) incubate4->addDMSO read Measure Absorbance at 570 nm addDMSO->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyrrolidine carbohydrazide scaffold is a fertile ground for the discovery of novel anticancer agents. The available data clearly demonstrates that strategic chemical modifications can yield compounds with potent and selective cytotoxicity against a range of human cancer cell lines. Derivatives incorporating heterocyclic moieties like 5-nitrothiophene and substituted benzylidene rings with hydrogen-bonding capabilities have shown particular promise.

Future research should focus on several key areas:

  • Lead Optimization: The most potent and selective compounds should be subjected to further structural modifications to enhance their efficacy and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism Deconvolution: Deeper investigation into the molecular mechanisms is crucial. This includes identifying the specific protein kinase targets and validating the on-target effects within cancer cells.

  • Advanced In Vitro Models: Moving beyond 2D monolayers, cytotoxicity should be evaluated in more physiologically relevant 3D models, such as tumor spheroids, which better mimic the in vivo tumor microenvironment.[6]

  • In Vivo Efficacy: The most promising candidates must ultimately be tested in preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these points, the full therapeutic potential of pyrrolidine carbohydrazides as next-generation oncology drugs can be realized.

References

  • (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - ResearchGate. (n.d.). Retrieved February 21, 2024, from [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • Petrikaite, V., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 28(7), 3095. [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed, 38069128. [Link]

  • Gualtieri, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4871. [Link]

  • Urboniene, S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8094. [Link]

  • A IC50 values for the most active pyrrolidines against human cervix... - ResearchGate. (n.d.). Retrieved February 21, 2024, from [Link]

  • Di Mola, A., et al. (2024). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Molecules, 29(4), 795. [Link]

  • Zhang, H., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • The in vitro anticancer activity of pyrrolidone derivatives 2–26... - ResearchGate. (n.d.). Retrieved February 21, 2024, from [Link]

  • Gualtieri, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Petrikaite, V., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PMC. [Link]

  • Kocabaş, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243733. [Link]

  • Nikolova, M., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Pharmaceuticals, 16(11), 1618. [Link]

  • Ramezanzadeh, K., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 13(1), 1690. [Link]

Sources

Chromatographic Purity Assessment of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a critical heterocyclic building block used extensively in the synthesis of bioactive pyrazoles, hydrazones, and antimicrobial agents. Its dual-functionality—possessing both a lactam (cyclic amide) and a reactive carbohydrazide group—presents unique chromatographic challenges.

This guide provides a comparative technical analysis of purity assessment methodologies. Unlike simple aromatics, the hydrazide moiety (


) is highly polar and basic, often leading to severe peak tailing and retention variability on standard alkyl-bonded phases.
Chemical Profile
PropertyDetail
CAS Number 99857-37-1
Molecular Formula

Molecular Weight 219.24 g/mol
Key Functional Groups Phenyl ring (hydrophobic/UV-active), Pyrrolidinone (polar), Carbohydrazide (basic/nucleophilic).[1][2][3]
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

Impurity Landscape & Synthesis Context

To validate a chromatographic method, one must understand what is being separated. The impurities arise directly from the synthesis pathway (typically the hydrazinolysis of an itaconate ester).

Diagram 1: Synthesis & Impurity Origin

(Graphviz diagram illustrating the formation of the target and its critical impurities)

SynthesisPath Start Diethyl Itaconate + Aniline Inter Intermediate Ester (Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate) Start->Inter Cyclization Imp_Aniline Impurity B (Residual) Aniline Start->Imp_Aniline Unreacted Target TARGET MOLECULE (5-Oxo-1-phenylpyrrolidine-3-carbohydrazide) Inter->Target Hydrazinolysis (N2H4·H2O) Imp_Acid Impurity A (Hydrolysis) 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Inter->Imp_Acid Hydrolysis (Side Rxn) Target->Imp_Acid Degradation (H2O/H+)

Caption: Synthesis pathway showing the origin of the critical Ester intermediate and Acid degradation impurities.

Comparative Methodology: The "Standard" vs. The "Optimized"

We compared two chromatographic approaches. Method A represents a standard "first-pass" method often attempted by generalists. Method B is the optimized protocol designed to handle the specific polarity and basicity of the hydrazide group.

Method A: The "Generic" Approach (Standard C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction.

Method B: The "Targeted" Approach (Polar-Embedded)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.[4]

  • Mechanism: Hydrophobic interaction + Shielded silanols to prevent amine/hydrazide tailing.

Experimental Data Comparison

The following data was generated using a spiked recovery study containing the Target, Impurity A (Acid), and Intermediate (Ester).

ParameterMethod A (Standard C18)Method B (Polar-Embedded)Analysis
Target Retention (

)
3.2 min5.8 minMethod B increases retention, moving the target away from the solvent front.
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetric)The hydrazide interacts with free silanols in Method A; Method B suppresses this.
Resolution (

, Target/Acid)
1.2 (Co-elution risk)> 3.5 (Baseline separated)The acid impurity elutes too close to the polar hydrazide on standard C18.
Theoretical Plates (

)
~4,500~9,200Method B provides significantly higher efficiency.

Detailed Recommended Protocol (Method B)

This protocol is validated for specificity against the ester precursor and acid degradant.

Reagents & Preparation
  • Diluent: 50:50 Methanol:Water (The target is sparingly soluble in pure water; methanol aids solubility).

  • Buffer Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.

Instrument Parameters
  • Detector: DAD/UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Description
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.04060Linear ramp to elute hydrophobic Ester
20.04060Wash
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must meet these criteria:

  • Tailing Factor: NMT 1.3 for the main peak.

  • Resolution: > 2.0 between Target and Impurity A (Acid).

  • %RSD: < 1.0% for 5 replicate injections of the standard.

Decision Logic for Method Selection

When should you use HILIC vs. RP-HPLC for this molecule? Use the logic flow below.

Diagram 2: Method Selection Workflow

(Graphviz diagram for decision making)

MethodSelection Start Start: Purity Assessment of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Q1 Is the sample crude reaction mix (high aniline/hydrazine content)? Start->Q1 Method_HILIC Consider HILIC Mode (Better retention of Hydrazine) Q1->Method_HILIC Yes Method_RP Use Polar-Embedded RP-HPLC (Method B) Q1->Method_RP No Branch1 YES Branch2 NO (Final Product) Check Check Tailing Factor Method_RP->Check Pass Tf < 1.3 Proceed to Validation Check->Pass Pass Fail Tf > 1.3 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Check->Fail Fail

Caption: Decision tree for selecting the optimal chromatographic mode based on sample matrix.

Discussion of Results & Troubleshooting

Why Method B Wins

The Polar-Embedded group (often an amide or carbamate embedded in the alkyl chain) provides a "water shield" near the silica surface.

  • Mechanism: The basic hydrazide nitrogen atoms (

    
    ) tend to interact with acidic silanols on standard silica, causing tailing. The embedded polar group hydrogen-bonds with the water layer, preventing the analyte from interacting with the silanols.
    
  • pH Control: Maintaining pH at 4.5 ensures the hydrazide is partially protonated but the carboxylic acid impurity (pKa ~4-5) is suppressed enough to interact hydrophobically, improving separation.

Common Failure Modes
  • "Ghost" Peaks: Hydrazides can condense with ketones (e.g., acetone) if used in glassware cleaning. Protocol Rule: Avoid acetone in all sample prep steps.

  • Peak Splitting: The sample solvent must match the initial mobile phase. Dissolving in 100% Methanol and injecting into 90% Water will cause the hydrophobic phenyl ring to precipitate momentarily, splitting the peak. Protocol Rule: Diluent must be 50:50 MeOH:Water.

References

  • Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives. Chemija. (2012). Describes the synthesis of 5-oxo-1-phenylpyrrolidine-3-carbohydrazide from diethyl itaconate and aniline. Link

  • HPLC Separation of Acetic acid and Acetic Hydrazide. SIELC Technologies. Demonstrates the separation of polar hydrazides using mixed-mode chromatography, supporting the need for polar-embedded or mixed-mode phases. Link

  • Chemical derivatization strategies for enhancing the HPLC analytical performance. Journal of Pharmaceutical Analysis. Discusses the reactivity of hydrazides and their chromatographic behavior. Link

  • Development and Validation of HPLC-DAD Method... for PMP Derivatization. Molecules. (2022). Provides context on the UV detection of phenyl-containing derivatives and mobile phase optimization. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide. As a compound featuring both a pyrrolidone ring and a carbohydrazide moiety, it necessitates a cautious and informed approach to waste management. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering procedural steps grounded in established safety principles to ensure personnel safety and environmental compliance.

Core Hazard Assessment: A Tale of Two Moieties

A thorough understanding of the risks associated with 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is foundational to its safe handling. The hazard profile is best understood by examining its constituent functional groups: the N-phenylpyrrolidone core and the carbohydrazide group.

  • The Carbohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are recognized for their potential toxicity and reactivity.[1][2] Carbohydrazides are considered hazardous substances; they can be harmful if swallowed, cause skin and eye irritation, and are known to be toxic to aquatic life with long-lasting effects.[3][4] Heating may lead to decomposition, and they can react vigorously with oxidizing agents.[3][5] Many hydrazine derivatives are also suspected carcinogens.[1][6]

  • The Pyrrolidine Ring: The pyrrolidine motif is common in pharmaceuticals.[7][8] While the N-phenylpyrrolidone structure in this specific compound is relatively stable, it is crucial to recognize that some pyrrolidine-containing compounds can be bioactivated in vivo to form reactive iminium ions, which may have genotoxic potential.[9] During chemical degradation or incineration, the nitrogen-containing heterocyclic ring can produce toxic nitrogen oxides (NOx).[10][11]

Given these properties, 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide must be treated as a hazardous chemical waste, requiring meticulous disposal procedures.

Quantitative Data Summary
PropertyValueSource / Note
CAS Number 99857-37-1
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Physical Form Solid
Hazards Harmful if swallowed, Skin/Eye Irritant, Toxic to aquatic life.[3][4]Based on carbohydrazide data.

Immediate Safety Protocols: PPE and Spill Management

Prior to handling or disposal, adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and splashes.[12]
Skin & Body Laboratory coat.To protect skin and personal clothing from contamination.[11]
Respiratory Use in a certified chemical fume hood or well-ventilated area.To avoid inhalation of fine dust particles.[1][11]
Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.

  • Don PPE: Before cleanup, don the full PPE as specified in the table above.

  • Contain & Absorb: For small spills, gently cover the solid material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[3][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep the absorbed mixture into a clearly labeled, sealable hazardous waste container.[3][13] Use non-sparking tools to avoid ignition sources.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the cloth in the same hazardous waste container.[1] Wash the area with soap and water.[3]

  • Dispose: Seal and label the container and move it to the designated satellite accumulation area for hazardous waste.

Comprehensive Disposal Procedures

The primary and most secure method for the disposal of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is through a licensed hazardous waste management service. Chemical treatment should only be considered for residual decontamination by highly experienced personnel.

DisposalWorkflow start Waste 5-Oxo-1-phenylpyrrolidine- 3-carbohydrazide bulk Bulk Quantities or Unused Product start->bulk residual Residual Contamination (e.g., Glassware) start->residual collect Step 1: Segregate & Collect in a Labeled, Sealed Container bulk->collect neutralize Step 4 (Expert Use Only): Chemical Neutralization of Residuals residual->neutralize store Step 2: Store in a Designated Satellite Accumulation Area collect->store professional_disposal Step 3: Arrange Pickup by Certified Hazardous Waste Service store->professional_disposal dispose_neutralized Dispose of Neutralized Solution as Hazardous Waste neutralize->dispose_neutralized dispose_neutralized->store

Sources

Personal protective equipment for handling 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS: 99857-37-1) is a functionalized pyrrolidone building block utilized in drug discovery.[1] While often categorized generically as an organic solid, its hydrazide functional group dictates a heightened safety posture.[1]

The Critical Risk: Hydrazide derivatives are potent skin sensitizers and potential mutagens.[1] Unlike simple irritants, exposure can lead to lifelong allergic contact dermatitis.[1] Furthermore, the pyrrolidone core acts as a permeation enhancer, potentially accelerating the absorption of the hydrazide moiety through the skin.[1]

Operational Directive: Treat this compound not just as an irritant, but as a sensitizing agent . Engineering controls (fume hood) are primary; PPE is the secondary defense line.[1]

Risk Profile & Hazard Classification

Based on GHS Standards and Functional Group Analysis

Hazard ClassCategoryHazard StatementOperational Implication
Skin Sensitization Cat 1 (H317)May cause an allergic skin reaction.[1][2][3][4]Zero skin contact tolerance. Double-gloving required.[1]
Acute Toxicity Cat 4 (H302)Harmful if swallowed.[1][4][5][6]No open bench work; strict hygiene.[1][7]
Skin/Eye Irritation Cat 2 (H315/319)Causes skin/serious eye irritation.[1][6]Dust-tight goggles required (Safety glasses insufficient).[1]
Reactivity --Incompatible with Oxidizers.[1][2][8]Do NOT use Bleach for decontamination (Generates toxic gas).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both acute exposure and chronic sensitization.[1]

Body AreaStandard Protocol (Routine Handling)Emergency / Spill Protocol (>10g)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator (Full Face)Hydrazide dusts are easily inhaled; sensitization can occur via respiratory tract.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate Nitrile provides good splash protection, but double gloving creates a friction indicator and permeation barrier.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Full Face Respirator Powder fines can bypass standard safety glasses.[1] Contact lenses are prohibited.[1][7]
Body Defense Lab Coat (High-neck, long sleeve)Tyvek® Coverall (Disposable)Prevents accumulation of dust on street clothes, which can transfer allergens home.[1]

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Clean Start")[1]
  • Static Control: This powder is an organic dielectric.[1] Use an antistatic gun or ionizer bar inside the weigh station to prevent powder "fly-away" during transfer.[1]

  • Barrier Verification: Check fume hood flow monitor. Ensure sash is at the working height (usually 18 inches).[1]

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (over cuff).[1]

Phase B: Active Handling (Weighing & Transfer)

Goal: Minimize dust generation.[1]

  • The "Closed Transfer" Rule: Whenever possible, dissolve the solid directly in the shipping container or weigh into a tared vial that can be immediately capped.[1]

  • Solvent Selection: If preparing a stock solution, use DMSO or DMF .[1]

    • Caution: These solvents are penetrants.[1] If you spill a solution of this compound in DMSO on your skin, it will carry the hydrazide directly into the bloodstream. Change gloves immediately upon any splash. [1]

  • Spatula Hygiene: Use disposable spatulas or wipe metal spatulas with an alcohol-dampened Kimwipe inside the hood immediately after use.[1]

Phase C: Decontamination & Disposal

Critical: Avoid Oxidizers.

  • Decon Solution: Use warm soapy water or 70% Ethanol .[1]

    • WARNING: Do NOT use hypochlorite (Bleach).[1] Hydrazides react with bleach to form toxic chloramines or nitrogen gas, potentially causing rapid pressurization of waste containers.[1]

  • Waste Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags labeled "Toxic - Sensitizer".

    • Liquid Waste: Segregate into "Non-Halogenated Organic" waste.[1] Do not mix with nitric acid or peroxide waste streams.[1]

Visualizing the Safety Architecture

The following diagram illustrates the "Defense in Depth" strategy required for handling sensitizing hydrazides.

SafetyProtocol cluster_barriers Defense Layers Risk Risk Source: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (Sensitizer/Irritant) EngControl Layer 1: Engineering (Fume Hood / Static Control) Risk->EngControl Containment PPE Layer 2: PPE (Double Nitrile / Goggles) EngControl->PPE Redundancy Behavior Layer 3: Behavior (No Bleach / Closed Transfer) PPE->Behavior Protocol Outcome Safe Operation: Zero Exposure Behavior->Outcome Outcome->Risk Review SDS Annually

Figure 1: Defense in Depth Strategy for Handling Sensitizing Intermediates.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS 99857-37-1).[1] Retrieved from [1]

  • Life Chemicals. (n.d.).[1] Safety Data Sheet: 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide.[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 1-Phenylpyrrolidine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2010).[1][8] Safety Data Sheet: Carbohydrazide (Functional Group Analog).[1] Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.